Ninerafaxstat trihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
2311824-72-1 |
|---|---|
Molecular Formula |
C22H32Cl3N3O5 |
Molecular Weight |
524.9 g/mol |
IUPAC Name |
2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate;trihydrochloride |
InChI |
InChI=1S/C22H29N3O5.3ClH/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17;;;/h4-8,15H,9-14,16H2,1-3H3;3*1H |
InChI Key |
XDBODYSZDLGFRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Ninerafaxstat: A Deep Dive into Partial Fatty Acid Oxidation Inhibition for Cardiometabolic Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ninerafaxstat is an investigational, first-in-class cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor. By selectively targeting the terminal enzyme of the mitochondrial long-chain fatty acid β-oxidation pathway, 3-ketoacyl-CoA thiolase (3-KAT), Ninerafaxstat orchestrates a metabolic shift in the heart. This guide provides an in-depth technical overview of Ninerafaxstat, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing its impact on cellular signaling pathways. The information presented is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this novel therapeutic agent and its potential in treating cardiovascular diseases characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).
Introduction: The Energetic Basis of Cardiac Dysfunction
The heart has a substantial and continuous demand for adenosine (B11128) triphosphate (ATP) to fuel its contractile function.[1] Under normal physiological conditions, the heart primarily relies on the mitochondrial oxidation of fatty acids for energy production. However, in various pathological states, including hypertrophic cardiomyopathy and heart failure, this reliance on fatty acid oxidation can become detrimental.[2][3] The oxidation of fatty acids is less oxygen-efficient compared to glucose oxidation, meaning it requires more oxygen to produce the same amount of ATP.[2] In conditions of myocardial stress or ischemia, this inefficiency can lead to a critical energy deficit, contributing to contractile dysfunction and disease progression.[2][3]
Ninerafaxstat emerges as a promising therapeutic strategy by addressing this fundamental issue of impaired cardiac energetics.[1] As a pFOX inhibitor, it modulates the heart's substrate utilization, shifting the preference from fatty acids towards the more oxygen-efficient glucose pathway.[1] This metabolic reprogramming is designed to improve the overall efficiency of mitochondrial energy generation, thereby enhancing cardiac function without inducing negative inotropic effects, altering heart rate, or affecting blood pressure.[1]
Chemical and Physical Properties of Ninerafaxstat
Ninerafaxstat, also known as IMB-1018972, is an orally active small molecule. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate |
| Molecular Formula | C22H29N3O5 |
| Molar Mass | 415.490 g·mol−1 |
| CAS Number | 2254741-41-6 |
| Stereochemistry | Achiral |
Mechanism of Action: Targeting 3-Ketoacyl-CoA Thiolase
Ninerafaxstat exerts its therapeutic effect through the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial fatty acid β-oxidation spiral.[3] The β-oxidation pathway is a four-step process that sequentially shortens fatty acyl-CoA chains to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.
The four key enzymatic steps in fatty acid β-oxidation are:
-
Dehydrogenation by acyl-CoA dehydrogenase.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic cleavage by 3-ketoacyl-CoA thiolase.
By inhibiting 3-KAT, Ninerafaxstat partially blocks this final step, leading to a reduction in the rate of fatty acid oxidation. This, in turn, promotes a compensatory increase in glucose oxidation to meet the heart's energy demands. The shift to glucose metabolism is more oxygen-efficient, resulting in a greater ATP yield per molecule of oxygen consumed. This enhanced energetic efficiency is believed to be the primary driver of the observed improvements in cardiac function.[3]
Clinical Development and Efficacy
Ninerafaxstat is currently being evaluated in several clinical trials for various cardiovascular indications. The most prominent of these are the IMPROVE-HCM trial in patients with non-obstructive hypertrophic cardiomyopathy and the IMPROVE-DiCE trial in patients with diabetic cardiomyopathy and heart failure with preserved ejection fraction.
IMPROVE-HCM Trial (NCT04826185)
The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and efficacy of Ninerafaxstat in patients with symptomatic nHCM.[4][5]
A total of 67 patients were enrolled across 12 centers in North America and the United Kingdom.[4] Key baseline characteristics are summarized in the table below.
| Characteristic | Ninerafaxstat (n=34) | Placebo (n=33) |
| Mean Age (years) | 56.9 (± 11.8) | 56.9 (± 11.8) |
| Female (%) | 55 | 55 |
| Maximal LV Wall Thickness (mm) | 18.8 (± 4.4) | 18.8 (± 4.4) |
| Mean Ejection Fraction (%) | 65.4 (± 5.2) | 65.4 (± 5.2) |
| NYHA Class II (%) | 59 | 59 |
| NYHA Class III (%) | 35 | 35 |
| Peak VO2 (mL/kg/min) | 19.2 (± 3.9) | 19.2 (± 3.9) |
| Peak VO2 (% predicted) | 60.5 (± 10.1) | 60.5 (± 10.1) |
After 12 weeks of treatment with 200 mg of Ninerafaxstat twice daily, the following key efficacy outcomes were observed:
| Endpoint | Ninerafaxstat | Placebo | p-value |
| Change in VE/VCO2 slope | -0.3 | +1.6 | 0.006 |
| Change in KCCQ-CSS (LS Mean) | +3.2 | - | 0.2 |
| Change in KCCQ-CSS (baseline ≤80) | +9.4 | - | 0.04 |
| Change in Left Atrial Dimension | Favorable change | - | - |
Treatment with Ninerafaxstat resulted in a statistically significant improvement in ventilatory efficiency (VE/VCO2 slope), a measure of cardiopulmonary function.[2][4] While the overall change in the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS) was not statistically significant, a post-hoc analysis of patients with a baseline score of ≤80 (indicating more significant symptoms) showed a clinically meaningful and statistically significant improvement.[2][4]
Ninerafaxstat was generally well-tolerated.[4][6] The incidence of treatment-emergent serious adverse events was 11.8% in the Ninerafaxstat group compared to 6.1% in the placebo group.[4] There were no significant between-group differences in changes to ejection fraction, blood pressure, or heart rate.[4]
IMPROVE-DiCE Trial (NCT04826159)
The IMPROVE-DiCE trial was a Phase 2a, single-center, open-label study investigating the effects of Ninerafaxstat in patients with diabetic cardiomyopathy.[7][8]
Patients treated with Ninerafaxstat demonstrated significant improvements in cardiac energetics and function:
| Endpoint | Improvement | p-value |
| Phosphocreatine (B42189)/Adenosine Triphosphate (PCr/ATP) Median | 32% increase | < 0.01 |
| Myocardial Triglyceride Content | 34% reduction | 0.026 |
| LV Peak Circumferential Diastolic Strain Rate | 15% improvement | < 0.047 |
| Peak LV Filling Rate | 11% improvement | < 0.05 |
| Pyruvate (B1213749) Dehydrogenase (PDH) Flux | Increased in 7 of 9 patients | 0.08 |
These results indicate that Ninerafaxstat can improve myocardial energy status, reduce lipotoxicity, and enhance diastolic function in patients with diabetic cardiomyopathy.[7] The trend towards increased pyruvate dehydrogenase flux is consistent with the proposed mechanism of shifting substrate utilization towards glucose.[7]
Detailed Experimental Protocols
A comprehensive understanding of the methodologies employed in the clinical evaluation of Ninerafaxstat is crucial for the interpretation of the results.
Cardiopulmonary Exercise Testing (CPET)
Objective: To assess exercise capacity and ventilatory efficiency.
Protocol (as typically performed in HCM trials):
-
Equipment: Cycle ergometer or treadmill.
-
Procedure:
-
Patients perform a symptom-limited, incremental exercise test.
-
Workload is progressively increased according to a standardized protocol (e.g., ramp protocol on a cycle ergometer).
-
Continuous monitoring of heart rate, blood pressure, and 12-lead electrocardiogram.
-
Breath-by-breath analysis of expired gases to measure oxygen uptake (VO2), carbon dioxide output (VCO2), and minute ventilation (VE).
-
-
Key Parameters Measured:
-
Peak VO2: The highest oxygen uptake achieved during the test, a measure of maximal aerobic capacity.
-
VE/VCO2 slope: A measure of ventilatory efficiency, reflecting the matching of ventilation to perfusion in the lungs.
-
Anaerobic Threshold (AT): The point at which metabolism shifts from aerobic to anaerobic.
-
31P Magnetic Resonance Spectroscopy (31P-MRS)
Objective: To non-invasively assess myocardial high-energy phosphate (B84403) metabolism.
Protocol:
-
Equipment: 3T or 7T MRI scanner with a 31P surface coil.
-
Procedure:
-
The patient is positioned supine in the scanner with the 31P coil placed over the chest.
-
A voxel is localized to the interventricular septum.
-
31P spectra are acquired using a pulse-acquire sequence.
-
-
Data Analysis:
-
The areas under the peaks for phosphocreatine (PCr) and the γ-phosphate of ATP are quantified.
-
The PCr/ATP ratio is calculated as a measure of the myocardial energy state.
-
1H Magnetic Resonance Spectroscopy (1H-MRS)
Objective: To quantify myocardial triglyceride content.
Protocol:
-
Equipment: 3T MRI scanner with a 1H surface coil.
-
Procedure:
-
The patient is positioned in the scanner, and a voxel is placed in the interventricular septum.
-
Spectra are acquired using a PRESS (Point RESolved Spectroscopy) sequence with and without water suppression.
-
ECG and respiratory gating are used to minimize motion artifacts.
-
-
Data Analysis:
-
The resonance signals for lipids (at 0.9 and 1.3 ppm) are quantified.
-
Myocardial triglyceride content is expressed relative to the unsuppressed water signal.
-
Hyperpolarized [1-13C]pyruvate Magnetic Resonance Spectroscopy
Objective: To measure in vivo pyruvate dehydrogenase (PDH) flux.
Protocol:
-
Equipment: MRI scanner equipped for 13C spectroscopy and a hyperpolarizer.
-
Procedure:
-
[1-13C]pyruvate is hyperpolarized using dynamic nuclear polarization.
-
The hyperpolarized pyruvate is rapidly dissolved and injected intravenously into the patient.
-
Dynamic 13C spectra are acquired from the heart.
-
-
Data Analysis:
-
The conversion of [1-13C]pyruvate to [13C]bicarbonate is measured.
-
The rate of bicarbonate production is used as an index of PDH flux.
-
Future Directions and Conclusion
The promising results from the Phase 2 clinical trials of Ninerafaxstat provide a strong rationale for its continued development. The upcoming Phase 3 trials will be crucial in definitively establishing its efficacy and safety in larger patient populations with nHCM and HFpEF.
Ninerafaxstat's unique mechanism of action, targeting the fundamental energetic deficit in cardiac disease, represents a novel and potentially transformative therapeutic approach. By shifting the heart's metabolic preference towards the more oxygen-efficient glucose oxidation pathway, Ninerafaxstat has the potential to improve symptoms, enhance exercise capacity, and ultimately improve the quality of life for patients with these challenging cardiovascular conditions. The in-depth technical understanding of its mechanism and the methodologies for its evaluation, as outlined in this guide, will be instrumental for the researchers and drug development professionals working to bring this innovative therapy to patients in need.
References
- 1. hcplive.com [hcplive.com]
- 2. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]
- 3. johnsonfrancis.org [johnsonfrancis.org]
- 4. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]
- 5. Imbria Reports Positive Topline Results for Investigational New Drug Ninerafaxstat in Patients with Non-obstructive Hypertrophic Cardiomyopathy - SV Health Investors [svhealthinvestors.com]
- 6. Ninerafaxstat Well-Tolerated and Safe for Nonobstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 7. researchgate.net [researchgate.net]
- 8. imbria.com [imbria.com]
An In-depth Technical Guide to Ninerafaxstat Trihydrochloride: A Novel Modulator of Cardiac Energy Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ninerafaxstat trihydrochloride is an investigational, orally active small molecule that acts as a novel cardiac mitotrope by modulating myocardial energy metabolism. As a competitive inhibitor of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), Ninerafaxstat induces a metabolic shift from fatty acid oxidation towards the more oxygen-efficient glucose oxidation pathway for ATP production. This mechanism of action holds therapeutic promise for cardiovascular diseases characterized by impaired cardiac energetics, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for this compound.
Chemical Structure and Properties
This compound is the trihydrochloride salt of Ninerafaxstat. Its chemical identity and physicochemical properties are summarized below.
Chemical Structure:
-
IUPAC Name: 2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate;trihydrochloride[1]
-
CAS Number: 2311824-72-1[1]
-
Chemical Formula: C₂₂H₃₂Cl₃N₃O₅[1]
-
Molecular Weight: 524.9 g/mol [1]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₂Cl₃N₃O₅ | [1] |
| Molecular Weight | 524.9 g/mol | [1] |
| Solubility | Soluble in DMSO (45 mg/mL) | [2] |
| Melting Point | Not publicly available | |
| pKa | Not publicly available |
Mechanism of Action: Shifting Cardiac Metabolism
The primary mechanism of action of Ninerafaxstat is the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid β-oxidation spiral.[3] This inhibition leads to a partial suppression of fatty acid oxidation (FAO). Consequently, the cardiac muscle shifts its substrate preference towards glucose oxidation for the generation of ATP. This metabolic reprogramming is significant because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thus improving the efficiency of myocardial energy production, particularly in ischemic conditions.[4][5] Ninerafaxstat is a prodrug that is metabolized into three active metabolites.
Signaling Pathway Diagram
The following diagram illustrates the effect of Ninerafaxstat on cardiac energy metabolism.
References
- 1. This compound | C22H32Cl3N3O5 | CID 155801579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ninerafaxstat in the Treatment of Cardiometabolic Disease: Shifting Metabolic Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Metabolic Modulation With Ninerafaxstat in Patients With Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ninerafaxstat and Its Impact on Mitochondrial Energy Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ninerafaxstat (B12786360) is an investigational cardiac mitotrope designed to address the energetic imbalance observed in several cardiovascular diseases. As a partial fatty acid oxidation (pFOX) inhibitor, it modulates the heart's primary energy source, shifting metabolism from fatty acids towards the more oxygen-efficient glucose pathway. This shift aims to enhance mitochondrial energy production, particularly in conditions of ischemic or metabolic stress. This document provides a detailed examination of ninerafaxstat's mechanism of action, a summary of key quantitative findings from clinical trials, and an overview of the experimental protocols used to evaluate its effects on mitochondrial and cardiac function.
Core Mechanism of Action: Modulating Cardiac Energetics
The heart is a highly energy-dependent organ that primarily metabolizes fatty acids to generate the vast amounts of adenosine (B11128) triphosphate (ATP) required for continuous contraction and relaxation.[1][2][3][4][5] However, under certain pathological conditions such as hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF), this reliance on fatty acid oxidation can become inefficient, leading to an energy-deficient state.[3][6] Fatty acid oxidation consumes more oxygen per unit of ATP produced compared to glucose oxidation.[2][3][6]
Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor that works by directly and competitively inhibiting 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial long-chain fatty acid β-oxidation spiral.[6][7] By partially blocking this pathway, ninerafaxstat compels cardiomyocytes to increase their utilization of glucose for energy. This metabolic reprogramming results in more efficient ATP production relative to oxygen consumption, thereby improving the overall energy status of the heart.[1][4][5][7] This targeted action at the level of the mitochondria classifies ninerafaxstat as a "cardiac mitotrope," a therapeutic agent that aims to improve cardiac performance by enhancing mitochondrial energy generation.[6][7] Preclinical studies have indicated that ninerafaxstat is a prodrug with three metabolically active metabolites.[7]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Positive Results for Patients with Non-obstructive Hypertrophic Cardiomyopathy Treated with Ninerafaxstat in the Phase 2 IMPROVE-HCM Trial Presented During a Late-Breaking Clinical Trial Session at ACC.24 - SV Health Investors [svhealthinvestors.com]
- 4. imbria.com [imbria.com]
- 5. Imbria Reports Positive Topline Results for Investigational New Drug Ninerafaxstat in Patients with Non-obstructive Hypertrophic Cardiomyopathy - SV Health Investors [svhealthinvestors.com]
- 6. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]
- 7. m.youtube.com [m.youtube.com]
Investigating the Therapeutic Targets of Ninerafaxstat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ninerafaxstat is an investigational cardiac mitotrope currently in clinical development for the treatment of cardiovascular diseases characterized by myocardial energy imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). As a partial fatty acid oxidation (pFOX) inhibitor, Ninerafaxstat offers a novel therapeutic approach by modulating cardiac energy metabolism. This document provides an in-depth technical overview of Ninerafaxstat's core mechanism of action, its primary therapeutic target, and a summary of key clinical findings. It includes detailed experimental methodologies, quantitative data from clinical trials, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction
The healthy heart primarily relies on the mitochondrial oxidation of fatty acids to meet its high energy demands in the form of adenosine (B11128) triphosphate (ATP).[1] However, under certain pathological conditions, such as hypertrophic cardiomyopathy and heart failure, this reliance on fatty acid oxidation can become inefficient, leading to an energy deficit and contributing to disease progression.[2] This state of "metabolic disadvantage" arises because fatty acid oxidation consumes more oxygen per molecule of ATP produced compared to glucose oxidation.[3][4]
Ninerafaxstat is a first-in-class cardiac mitotrope designed to address this metabolic inefficiency.[5] By partially inhibiting fatty acid oxidation, it shifts the heart's energy substrate preference towards glucose metabolism.[1][6] This metabolic shift is believed to enhance cardiac energy production, especially in oxygen-limited conditions, thereby improving cardiac function and patient symptoms.[1][7]
Core Mechanism of Action and Therapeutic Target
The primary therapeutic target of Ninerafaxstat is 3-ketoacyl-CoA thiolase (3-KAT) , the final enzyme in the mitochondrial beta-oxidation pathway of long-chain fatty acids.[5][8] Ninerafaxstat acts as a direct competitive inhibitor of this enzyme.[5][8]
By inhibiting 3-KAT, Ninerafaxstat reduces the rate of fatty acid oxidation, leading to a decrease in the production of acetyl-CoA from fatty acids. This reduction in fatty acid-derived acetyl-CoA alleviates the inhibition of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme in glucose oxidation.[2] The subsequent increase in glucose oxidation is more oxygen-efficient, leading to improved myocardial energetics.[7]
Signaling Pathway of Ninerafaxstat's Action
The following diagram illustrates the signaling pathway affected by Ninerafaxstat.
Caption: Mechanism of action of Ninerafaxstat in cardiac myocytes.
Quantitative Data from Clinical Trials
Ninerafaxstat has been evaluated in several clinical trials, with key data emerging from the IMPROVE-HCM and IMPROVE-DiCE studies.
Table 1: Efficacy Data from the IMPROVE-HCM Trial (nHCM Patients)[8][9]
| Endpoint | Ninerafaxstat (n=34) | Placebo (n=33) | LS Mean Difference (95% CI) | p-value |
| Change in VE/VCO2 Slope | -0.3 | +1.6 | -2.1 (-3.6 to -0.6) | 0.006 |
| Change in Peak VO2 (mL/kg/min) | - | - | - | 0.90 |
| Change in KCCQ-CSS | +5 | +1 | 3.2 (-2.9 to 9.2) | 0.30 |
| Change in KCCQ-CSS (Baseline ≤80) | - | - | 9.4 (0.3 to 18.5) | 0.04 |
KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score; LS: Least Squares; VE/VCO2: Ventilatory Efficiency
Table 2: Safety Data from the IMPROVE-HCM Trial (nHCM Patients)[8][9]
| Adverse Event | Ninerafaxstat (n=34) | Placebo (n=33) |
| Serious Adverse Events | 11.8% (n=4) | 6.1% (n=2) |
| Any Treatment-Emergent AE | 70.6% | 60.6% |
Table 3: Key Findings from the IMPROVE-DiCE Trial (Diabetic Cardiomyopathy)[10]
| Endpoint | Result | p-value |
| Change in Cardiac PCr/ATP Ratio | Statistically significant increase | - |
| LV Systolic Reserve Capacity with Exercise | Increased | - |
| 6-Minute Walk Distance | Improved | - |
PCr/ATP: Phosphocreatine to Adenosine Triphosphate Ratio; LV: Left Ventricular
Experimental Protocols
Detailed protocols for the specific assays used in the development of Ninerafaxstat are proprietary. However, this section provides representative methodologies for key experiments based on established scientific principles.
3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay (Representative Protocol)
This protocol is based on spectrophotometric assays used for other thiolase enzymes.[5]
Objective: To determine the in vitro inhibitory activity of Ninerafaxstat on 3-KAT.
Principle: The thiolytic cleavage of a 3-ketoacyl-CoA substrate by 3-KAT in the presence of Coenzyme A (CoA) results in the formation of acetyl-CoA and a shortened acyl-CoA. The reaction can be monitored by measuring the decrease in the absorbance of the 3-ketoacyl-CoA substrate.
Materials:
-
Purified recombinant human mitochondrial 3-KAT
-
Ninerafaxstat
-
Acetoacetyl-CoA (substrate)
-
Coenzyme A (CoA)
-
Tris-HCl buffer
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Ninerafaxstat in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer, CoA, and varying concentrations of Ninerafaxstat.
-
Add purified 3-KAT enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding acetoacetyl-CoA to each well.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 303 nm for acetoacetyl-CoA) over time using a spectrophotometer.
-
Calculate the initial reaction velocity for each Ninerafaxstat concentration.
-
Determine the IC50 value of Ninerafaxstat by plotting the reaction velocity against the inhibitor concentration.
IMPROVE-HCM Clinical Trial Protocol (Summary)[3][11][12]
Objective: To evaluate the safety, tolerability, and efficacy of Ninerafaxstat in patients with symptomatic nHCM.
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.
Patient Population: Patients with a diagnosis of nHCM, left ventricular outflow tract gradient <30 mm Hg, ejection fraction ≥50%, and peak oxygen consumption <80% predicted.[8]
Intervention:
-
Ninerafaxstat 200 mg twice daily
-
Matching placebo
Duration: 12 weeks of treatment.[8]
Primary Endpoint: Safety and tolerability, assessed by the incidence and severity of treatment-emergent adverse events.[8]
Secondary Efficacy Endpoints:
-
Change in exercise capacity as measured by cardiopulmonary exercise testing (CPET), including peak VO2 and VE/VCO2 slope.
-
Change in patient-reported health status using the Kansas City Cardiomyopathy Questionnaire (KCCQ).
-
Changes in cardiac structure and function assessed by cardiovascular magnetic resonance (CMR) in a sub-study.[3]
Experimental Workflow for Clinical Evaluation
The following diagram outlines the typical workflow for a patient enrolled in a clinical trial such as IMPROVE-HCM.
Caption: Workflow of the IMPROVE-HCM clinical trial.
Conclusion
Ninerafaxstat represents a targeted therapeutic strategy aimed at correcting the underlying energy imbalance in certain cardiac diseases. Its mechanism of action, centered on the inhibition of 3-ketoacyl-CoA thiolase, leads to a favorable shift in myocardial metabolism from fatty acid to glucose oxidation. Clinical data from Phase 2 trials in nHCM and diabetic cardiomyopathy have shown promising results in terms of safety and efficacy, supporting further investigation in larger, pivotal studies. The continued development of Ninerafaxstat holds the potential to provide a valuable new treatment option for patients with these challenging cardiovascular conditions.
References
- 1. imbria.com [imbria.com]
- 2. The Contribution of Cardiac Fatty Acid Oxidation to Diabetic Cardiomyopathy Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Ninerafaxstat in the Treatment of Cardiometabolic Disease: Shifting Metabolic Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Preclinical Bioactivity of Ninerafaxstat: An Overview of a Novel Metabolic Modulator
Absence of Preclinical Data in NASH Models
Despite a comprehensive search of publicly available scientific literature, no preclinical studies investigating the bioactivity of Ninerafaxstat in animal models of Non-alcoholic Steatohepatitis (NASH) have been identified. The development of Ninerafaxstat has been primarily focused on its therapeutic potential in cardiovascular diseases. Therefore, this document will outline the established mechanism of action of Ninerafaxstat and summarize its preclinical and clinical findings in the context of cardiovascular disease, which may provide a theoretical framework for its potential, yet unproven, effects on hepatic metabolism.
Core Mechanism of Action: Partial Fatty Acid Oxidation (pFOX) Inhibition
Ninerafaxstat is a novel, investigational cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor.[1] In states of metabolic stress, such as in heart failure, the heart's energy metabolism shifts towards an over-reliance on fatty acid oxidation, which is less oxygen-efficient compared to glucose oxidation.[2][3] Ninerafaxstat works by partially inhibiting the beta-oxidation of long-chain fatty acids in the mitochondria. This action is achieved through the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[4] This metabolic shift is intended to increase cardiac efficiency, particularly when oxygen supply is limited.[4]
The primary mechanism of action of Ninerafaxstat is to shift the heart's energy substrate preference from fatty acids towards glucose.[1] This metabolic reprogramming leads to a more efficient generation of mitochondrial ATP, which is crucial for maintaining normal cardiac function, without negatively impacting heart rate, rhythm, ejection fraction, or blood pressure.[1]
References
Ninerafaxstat Trihydrochloride: A Technical Guide to a Novel Cardiac Mitotrope for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ninerafaxstat trihydrochloride is an investigational, first-in-class cardiac mitotrope designed to address the energetic deficits underlying various cardiovascular diseases. By partially inhibiting mitochondrial fatty acid oxidation (pFOX), Ninerafaxstat aims to shift the heart's energy metabolism towards the more oxygen-efficient pathway of glucose oxidation. This novel mechanism holds the potential to improve cardiac function and alleviate symptoms in conditions characterized by myocardial ischemia and energetic impairment, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). This technical guide provides an in-depth overview of Ninerafaxstat, summarizing its mechanism of action, key preclinical and clinical findings, and detailed experimental protocols to support further cardiovascular research.
Introduction: The Energetic Basis of Cardiac Dysfunction
The heart has a high and continuous energy demand to sustain its contractile function.[1] Under normal physiological conditions, the myocardium primarily utilizes fatty acid oxidation for ATP production.[2] However, in pathological states such as heart failure and ischemic heart disease, this reliance on fatty acids can become detrimental.[2] Fatty acid oxidation consumes more oxygen per unit of ATP produced compared to glucose oxidation, leading to a state of "metabolic disadvantage" when oxygen supply is limited.[2][3] This energetic imbalance is a key feature of cardiac dysfunction and a promising target for therapeutic intervention.[4]
Ninerafaxstat emerges as a novel therapeutic agent that directly addresses this metabolic maladaptation. As a partial fatty acid oxidation (pFOX) inhibitor, it aims to optimize cardiac energy production by promoting a shift towards glucose utilization, thereby improving the efficiency of ATP synthesis.[1][4] This document serves as a comprehensive resource for researchers, providing detailed information on the scientific foundation and practical application of Ninerafaxstat in cardiovascular disease research.
Mechanism of Action: Shifting the Cardiac Metabolic Paradigm
Ninerafaxstat's primary mechanism of action is the partial inhibition of mitochondrial fatty acid oxidation. It is a prodrug with three metabolically active metabolites. The specific enzymatic target is believed to be 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the beta-oxidation spiral. By competitively inhibiting this enzyme, Ninerafaxstat reduces the rate of fatty acid breakdown for energy production.
This reduction in fatty acid oxidation has a reciprocal effect on glucose metabolism. The subsequent decrease in acetyl-CoA derived from fatty acids alleviates the inhibition of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme that gates the entry of glucose-derived pyruvate into the Krebs cycle for complete oxidation.[5] This leads to an increased coupling of glycolysis with glucose oxidation, a more oxygen-efficient process for ATP generation.[4] The net effect is an improvement in the heart's overall energy efficiency, particularly under conditions of limited oxygen supply.
Quantitative Data from Clinical Trials
Ninerafaxstat has been evaluated in Phase 2 clinical trials for non-obstructive hypertrophic cardiomyopathy (IMPROVE-HCM) and diabetic cardiomyopathy/HFpEF (IMPROVE-DiCE). The key quantitative findings from these studies are summarized below.
IMPROVE-HCM Trial: Efficacy in Non-Obstructive Hypertrophic Cardiomyopathy
The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled study that enrolled 67 patients with symptomatic nHCM.[6] Participants received Ninerafaxstat 200 mg twice daily or placebo for 12 weeks.[6]
| Parameter | Ninerafaxstat Group | Placebo Group | P-value | Citation |
| Ventilatory Efficiency (VE/VCO2 slope) | LS Mean Difference: -2.1 | 0.006 | [3] | |
| KCCQ-CSS (Overall) | LS Mean Difference: 3.2 | 0.2 | [3] | |
| KCCQ-CSS (Baseline ≤80) | LS Mean Difference: 9.4 | 0.04 | [3] | |
| Left Atrial Size Change | Mean: -0.9 mm | Mean: +0.10 mm | 0.01 | [5][7] |
IMPROVE-DiCE Trial: Efficacy in Diabetic Cardiomyopathy and HFpEF
The IMPROVE-DiCE trial was a two-part, open-label Phase 2a study. Part 1 focused on patients with type 2 diabetes and obesity, while Part 2 focused on patients with cardiometabolic HFpEF.
| Parameter (Part 1: T2D & Obesity) | Change from Baseline | P-value | Citation |
| Cardiac PCr/ATP Ratio (Median) | +32% | <0.01 | [5][8] |
| Myocardial Triglyceride Content | -34% | 0.026 | [5] |
| LV Peak Circumferential Diastolic Strain Rate | +15% | <0.047 | [5] |
| Peak LV Filling Rate | +11% | <0.05 | [5] |
| Parameter (Part 2: Cardiometabolic HFpEF) | Outcome | P-value | Citation |
| Cardiac PCr/ATP Ratio | Statistically significant increase | 0.02 | [9] |
| LV Systolic Reserve Capacity with Exercise | Significant improvement | 0.03 | [9] |
Experimental Protocols
This section outlines the key experimental methodologies employed in the clinical evaluation of Ninerafaxstat.
Cardiopulmonary Exercise Testing (CPET)
Objective: To assess functional capacity and ventilatory efficiency.
Methodology:
-
Protocol: Symptom-limited exercise testing is performed on a cycle ergometer or treadmill. A ramp protocol is often preferred in patients with hypertrophic cardiomyopathy.[10]
-
Gas Exchange Analysis: Breath-by-breath analysis of oxygen consumption (VO2) and carbon dioxide production (VCO2) is continuously measured.
-
Key Parameters:
-
Peak VO2: The highest oxygen consumption achieved during exercise, indicative of maximal aerobic capacity.
-
VE/VCO2 Slope: A measure of ventilatory efficiency, calculated as the slope of the relationship between minute ventilation (VE) and carbon dioxide output (VCO2).[11]
-
-
Procedure:
-
Baseline measurements of heart rate, blood pressure, and respiratory gases are recorded at rest.
-
The patient begins exercising at a low workload, which is gradually increased in a ramp-like fashion.
-
The test is terminated upon reaching maximal exertion, as indicated by patient-reported symptoms or predefined physiological criteria.
-
A cool-down period with continued monitoring is essential.
-
31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS)
Objective: To non-invasively assess myocardial high-energy phosphate (B84403) metabolism, specifically the ratio of phosphocreatine (B42189) to adenosine (B11128) triphosphate (PCr/ATP).
Methodology:
-
Instrumentation: A high-field MRI scanner (e.g., 3 Tesla) equipped with a 31P surface coil.
-
Patient Positioning: The patient is positioned prone to bring the heart closer to the surface coil placed on the chest.
-
Localization: A localization technique, such as Image-Selected In Vivo Spectroscopy (ISIS), is used to isolate the signal from the myocardium.
-
Data Acquisition: 31P spectra are acquired, showing distinct peaks for PCr and the three phosphate groups of ATP (α, β, and γ).
-
Quantification: The PCr/ATP ratio is calculated from the areas of the respective peaks in the spectrum.
Procedure:
-
The patient is positioned in the MRI scanner, and the 31P surface coil is placed over the precordium.
-
Anatomical images are acquired to guide the localization of the spectroscopic voxel within the interventricular septum.
-
31P spectra are acquired with appropriate pulse sequences and acquisition parameters.
-
The acquired spectra are processed to measure the peak areas of PCr and γ-ATP.
-
The PCr/ATP ratio is calculated.
Safety and Tolerability
Across the Phase 2 clinical trials, Ninerafaxstat has been generally well-tolerated.[12][13] In the IMPROVE-HCM trial, treatment-emergent serious adverse events occurred in 11.8% of patients in the Ninerafaxstat group compared to 6.1% in the placebo group.[6] The most common treatment-emergent adverse events were generally mild to moderate in severity.[6] Importantly, no significant adverse effects on left ventricular ejection fraction, blood pressure, or heart rate were observed.[13]
Future Directions and Conclusion
The promising results from the Phase 2 clinical program for Ninerafaxstat provide a strong rationale for its continued development in cardiovascular diseases characterized by energetic impairment. The observed improvements in cardiac energetics, functional capacity, and patient-reported outcomes in nHCM and HFpEF highlight the potential of this novel cardiac mitotrope to address significant unmet medical needs.[14][15]
Further investigation in larger, pivotal Phase 3 trials is warranted to confirm these findings and to further delineate the role of Ninerafaxstat in the management of these complex cardiovascular conditions. The ongoing research into Ninerafaxstat and other metabolic modulators represents a paradigm shift in the treatment of heart disease, moving beyond traditional hemodynamic approaches to directly target the fundamental energetic deficits that drive disease progression. This technical guide serves as a foundational resource for the scientific community to understand and further explore the therapeutic potential of this compound.
References
- 1. Measurement of phosphocreatine to ATP ratio in normal and diseased human heart by 31P magnetic resonance spectroscopy using the rotating frame-depth selection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of cardiac magnetic resonance to detect changes in metabolism in heart failure - Watson - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 3. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]
- 4. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]
- 5. Ninerafaxstat in the Treatment of Diabetic Cardiomyopathy and Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive Results for Patients with Non-obstructive Hypertrophic Cardiomyopathy Treated with Ninerafaxstat in the Phase 2 IMPROVE-HCM Trial Presented During a Late-Breaking Clinical Trial Session at ACC.24 - SV Health Investors [svhealthinvestors.com]
- 7. IMPROVE-HCM: Ninerafaxstat May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]
- 8. Imbria Presents Positive Clinical Data for Ninerafaxstat From IMPROVE-DiCE [drug-dev.com]
- 9. academic.oup.com [academic.oup.com]
- 10. atsjournals.org [atsjournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. The use of partial fatty acid oxidation inhibitors for metabolic therapy of angina pectoris and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Human Cardiac 31P-MR Spectroscopy at 3 Tesla Cannot Detect Failing Myocardial Energy Homeostasis during Exercise [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. ACC 2024: Ninerafaxstat in Patients With Nonobstructive Hypertrophic Cardiomyopathy | Conexiant [conexiant.com]
The Pharmacological Profile of Ninerafaxstat Trihydrochloride: A Novel Cardiac Mitotrope
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ninerafaxstat trihydrochloride (also known as IMB-1018972) is an investigational first-in-class cardiac mitotrope designed to address the energetic deficit in cardiovascular diseases. By acting as a partial and competitive inhibitor of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), Ninerafaxstat modulates cardiac metabolism, shifting the heart's energy preference from fatty acid oxidation (FAO) towards the more oxygen-efficient glucose oxidation pathway. This mechanism aims to improve myocardial energy production and function, particularly in conditions of ischemic or metabolic stress. This technical guide provides a comprehensive overview of the pharmacological profile of Ninerafaxstat, summarizing its mechanism of action, and available preclinical and clinical data, with a focus on its development for non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).
Introduction
The heart has a high and continuous energy demand, primarily met through the mitochondrial oxidation of fatty acids and glucose.[1] In various pathological states, such as heart failure and hypertrophic cardiomyopathy, myocardial energy metabolism is impaired, leading to a state of energetic deficit that contributes to contractile dysfunction and disease progression.[2][3] Ninerafaxstat is a novel therapeutic agent that targets this metabolic dysregulation. As a partial fatty acid oxidation (pFOX) inhibitor, it aims to optimize cardiac energy production by promoting a shift to glucose utilization, which generates more ATP per molecule of oxygen consumed compared to fatty acid oxidation.[4][5] This document details the current understanding of Ninerafaxstat's pharmacological properties.
Mechanism of Action
Ninerafaxstat's primary mechanism of action is the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial beta-oxidation pathway of long-chain fatty acids.[4] By partially inhibiting this enzyme, Ninerafaxstat reduces the rate of fatty acid oxidation, leading to a subsequent increase in glucose oxidation to meet the heart's energy demands. This metabolic shift is believed to enhance cardiac efficiency, especially in oxygen-limited conditions.[4]
Note on Quantitative Preclinical Data: Despite extensive literature review, specific quantitative data on the enzymatic inhibition of 3-ketoacyl-CoA thiolase by Ninerafaxstat, such as IC50 or Ki values, are not publicly available at the time of this report.
Pharmacokinetics
Ninerafaxstat is an orally administered prodrug.[4] In the body, it is hydrolyzed to its active moiety, IMB-1028814 (IMB-102). A significant portion of IMB-102 is further metabolized to trimetazidine. In vitro studies have indicated that multiple cytochrome P450 (CYP) enzymes, including CYP2C19 and CYP2D6, are involved in the metabolism of IMB-102.
A Phase 1 study in healthy volunteers demonstrated that orally administered Ninerafaxstat was well-tolerated and exhibited predictable pharmacokinetic characteristics.[1] The drug did not have a significant impact on hemodynamics or ECG indices.[1] A drug-drug interaction study concluded that Ninerafaxstat does not cause clinically significant inhibition of CYP3A4 or CYP2C8, and its metabolites are not clinically relevant substrates of CYP2D6, suggesting a low risk of drug-drug interactions with commonly used cardiovascular medications.
Note on Quantitative Preclinical Data: Detailed preclinical pharmacokinetic parameters in animal models are not publicly available.
Preclinical Pharmacology
A preclinical study in a murine model of post-myocardial infarction heart failure, induced by permanent coronary artery ligation, has been reported.[1] In this model, administration of Ninerafaxstat resulted in a progressive improvement in left ventricular systolic function compared to a vehicle-treated control group.[1] Furthermore, mice treated with Ninerafaxstat showed reduced myocardial fibrosis post-myocardial infarction.[1]
Table 1: Summary of Preclinical Efficacy of Ninerafaxstat
| Model System | Key Findings | Reference |
| Murine model of post-myocardial infarction heart failure | Progressive improvement in left ventricular systolic function; Reduced myocardial fibrosis. | [1] |
Note on Experimental Protocols: Detailed protocols for the preclinical studies, including specific dosing regimens, duration of treatment, and methods for assessing cardiac function and fibrosis, are not fully described in the available literature.
Clinical Development
Ninerafaxstat is under clinical investigation for the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM), heart failure with preserved ejection fraction (HFpEF), and diabetic cardiomyopathy. The most extensive data available is from the Phase 2a IMPROVE-HCM and IMPROVE-DiCE trials.
IMPROVE-HCM Trial (NCT04826185)
The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled Phase 2a study designed to evaluate the safety, tolerability, and efficacy of Ninerafaxstat in patients with symptomatic nHCM.[6]
| Characteristic | Value (Mean ± SD or %) |
| Number of Patients | 67 |
| Age (years) | 57 ± 11.8 |
| Female | 55% |
| NYHA Class II/III | 59% / 35% |
| Maximal LV Wall Thickness (mm) | 18.8 ± 4.4 |
| Ejection Fraction (%) | 65.4 ± 5.2 |
| Peak VO2 (mL/kg/min) | 19.2 ± 3.9 |
| Peak VO2 (% predicted) | 60.5 ± 10.1 |
| Endpoint | Ninerafaxstat Group | Placebo Group | P-value |
| Change in VE/VCO2 Slope (LS Mean Difference) | -2.1 (95% CI: -3.6 to -0.6) | 0.006 | |
| Change in KCCQ-CSS (LS Mean Difference) | 3.2 (95% CI: -2.9 to 9.2) | 0.30 | |
| Change in KCCQ-CSS (Baseline ≤80, LS Mean Difference) | 9.4 (95% CI: 0.3 to 18.5) | 0.04 | |
| Change in Peak VO2 | No significant difference | No significant difference | 0.90 |
In the IMPROVE-HCM trial, Ninerafaxstat was found to be safe and well-tolerated.[7] Serious adverse events occurred in 11.8% of the Ninerafaxstat group and 6.1% of the placebo group.[7] There was no significant difference in the overall rate of adverse events between the two groups.[8] Importantly, there were no adverse events related to low ejection fraction, and no adverse effects on blood pressure or heart rate were observed.[8]
IMPROVE-DiCE Trial (NCT04826159)
The IMPROVE-DiCE trial was a Phase 2a, open-label, mechanistic study that utilized advanced imaging techniques, including multi-nuclear and hyperpolarized magnetic resonance spectroscopy (MRS), to quantify the metabolic and energetic responses to Ninerafaxstat.[3] The trial enrolled patients with type 2 diabetes and obesity who were at risk for heart failure with preserved ejection fraction (HFpEF).
| Endpoint | Result | P-value |
| Change in Cardiac PCr/ATP Ratio | 32% improvement | <0.01 |
| Change in Myocardial Triglyceride Content | 34% reduction | 0.026 |
| Change in LV Peak Circumferential Diastolic Strain Rate | 15% improvement | <0.047 |
| Change in Peak LV Filling Rate | 11% improvement | <0.05 |
| Change in Pyruvate Dehydrogenase (PDH) Flux | Increased in 7 of 9 patients | 0.08 |
These results provide direct evidence of Ninerafaxstat's ability to modulate cardiac metabolism and improve energetics and diastolic function in a patient population with metabolic dysfunction.
FORTITUDE-HCM Trial (NCT07023614)
Following the positive results of the IMPROVE-HCM trial, a global, multicenter, double-blind, placebo-controlled Phase 2b trial, FORTITUDE-HCM, has been initiated. This trial will further evaluate the efficacy and safety of Ninerafaxstat in a larger population of patients with symptomatic nHCM.
Summary and Future Directions
This compound is a promising investigational agent that targets a fundamental aspect of cardiac pathophysiology – impaired energy metabolism. Its mechanism as a partial fatty acid oxidation inhibitor offers a novel approach to treating cardiovascular diseases characterized by an energy deficit, such as nHCM and HFpEF.
Clinical data from Phase 2a trials have demonstrated that Ninerafaxstat is safe, well-tolerated, and shows potential for improving exercise capacity, patient-reported outcomes, and direct measures of cardiac energetics and function. The ongoing Phase 2b FORTITUDE-HCM trial will provide more robust data on its efficacy in nHCM.
A significant gap in the publicly available information is the lack of detailed preclinical data, particularly quantitative measures of its enzymatic inhibition and comprehensive pharmacokinetic profiles in animal models. Future publications of this data would provide a more complete understanding of its pharmacological profile for the drug development community.
References
- 1. Imbria Pharmaceuticals Presents Phase 1 and Preclinical Data of IMB-1018972 (IMB-101), an Investigational Cardiac Mitotrope , at the American College of Cardiology 70th Annual Scientific Session & Expo - SV Health Investors [svhealthinvestors.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imbria.com [imbria.com]
- 7. Ninerafaxstat - Wikipedia [en.wikipedia.org]
- 8. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Ninerafaxstat on Cardiac Glucose Utilization: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ninerafaxstat (B12786360) is a novel cardiac mitotrope currently under investigation for the treatment of heart conditions characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). As a partial fatty acid oxidation (pFOX) inhibitor, ninerafaxstat induces a metabolic shift in cardiomyocytes, promoting glucose utilization over fatty acid oxidation. This guide provides an in-depth technical overview of the mechanism of action of ninerafaxstat, its quantified impact on cardiac glucose utilization, and the detailed experimental protocols employed in key clinical studies.
Introduction: The Energetic Challenge in the Diseased Heart
The heart is an organ with exceptionally high energy demands, primarily met through the mitochondrial oxidation of fatty acids and glucose to generate adenosine (B11128) triphosphate (ATP).[1][2][3] In pathological states such as heart failure and hypertrophic cardiomyopathy, the heart's metabolic flexibility is often impaired.[4] An over-reliance on fatty acid oxidation, which is less oxygen-efficient than glucose oxidation, can lead to a state of energetic deficit, contributing to contractile dysfunction.[3][5] Ninerafaxstat is designed to address this by recalibrating the heart's fuel preference towards the more oxygen-sparing glucose pathway.[1][2][5][6]
Mechanism of Action: Shifting the Metabolic Paradigm
Ninerafaxstat functions as a partial fatty acid oxidation (pFOX) inhibitor.[1][2] It is a prodrug with three metabolically active metabolites. Its primary mechanism involves the direct competitive inhibition of 3-ketoacyl-coenzyme A thiolase, the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[7] By impeding this crucial step, ninerafaxstat reduces the heart's capacity to metabolize fatty acids for energy. This reduction in fatty acid oxidation alleviates the inhibition that high rates of fatty acid metabolism typically exert on glucose oxidation pathways. Consequently, there is an increased uptake and oxidation of glucose to meet the heart's energy demands.[8][9] This metabolic reprogramming leads to more efficient ATP production per molecule of oxygen consumed, which is particularly beneficial in conditions of myocardial ischemia or energetic compromise.[3][7]
Caption: Ninerafaxstat inhibits 3-ketoacyl-CoA thiolase, reducing fatty acid oxidation and promoting glucose oxidation for more efficient ATP production.
Quantified Impact on Cardiac Metabolism and Function
Clinical trials, notably the IMPROVE-DiCE and IMPROVE-HCM studies, have provided quantitative evidence of ninerafaxstat's impact on cardiac metabolism and function.
Data from the IMPROVE-DiCE Trial
The IMPROVE-DiCE trial, a Phase 2a, open-label, mechanistic study, evaluated the effects of ninerafaxstat (200mg twice daily) in patients with cardio-metabolic syndromes.[8]
| Parameter | Baseline (Median [IQR]) | Post-Treatment Change | p-value |
| Myocardial Energetics (PCr/ATP ratio) | 1.6 [1.4, 2.1] | 32% improvement | <0.01 |
| Myocardial Triglyceride Content | 2.2% [1.5, 3.2] | 34% reduction | 0.03 |
| Pyruvate Dehydrogenase (PDH) Flux | - | 45% increase (mean) | 0.08 (trend) |
| Peak Diastolic Strain Rate | 0.86/s [0.82, 1.06] | 10% improvement | <0.05 |
| Peak LV Filling Rate | - | 11% improvement | <0.05 |
Data sourced from the IMPROVE-DiCE trial.[6][8]
Data from the IMPROVE-HCM Trial
The IMPROVE-HCM trial was a Phase 2, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of ninerafaxstat (200 mg twice daily for 12 weeks) in patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[9][10]
| Parameter | Ninerafaxstat vs. Placebo (LS Mean Difference) | 95% Confidence Interval | p-value |
| Ventilatory Efficiency (VE/VCO2 slope) | -2.1 | -3.6 to -0.6 | 0.005 |
| KCCQ-CSS (Overall Population) | 3.2 | -2.9 to 9.2 | 0.2 |
| KCCQ-CSS (Baseline KCCQ-CSS ≤ 80) | 9.4 | 0.3 to 18.5 | 0.04 |
| KCCQ-CSS (Baseline NYHA Class III) | 13.6 | 1.4 to 25.9 | 0.03 |
| Left Atrial Size | -0.20 mm | - | 0.01 |
Data sourced from the IMPROVE-HCM trial.[6][9]
Experimental Protocols
The following sections detail the methodologies used in the clinical trials to assess the impact of ninerafaxstat on cardiac glucose utilization and overall cardiac function.
IMPROVE-DiCE Trial Protocol
-
Study Design: A Phase 2a, single-center, open-label, mechanistic trial.
-
Participants: 21 individuals with cardio-metabolic syndromes.
-
Intervention: 200mg of ninerafaxstat administered orally twice daily for four or eight weeks.[8]
-
Assessments: Myocardial energetics, metabolism, and function were evaluated pre- and post-treatment using magnetic resonance imaging (MRI), 31P- and 1H-magnetic resonance spectroscopy (MRS), and hyperpolarized [1-13C]pyruvate MRS.[8]
Caption: Workflow of the IMPROVE-DiCE trial, including pre- and post-treatment metabolic and functional assessments.
-
Hyperpolarized [1-13C]pyruvate Magnetic Resonance Spectroscopy (MRS): This advanced imaging technique was utilized to non-invasively assess in-vivo pyruvate dehydrogenase (PDH) flux, a key indicator of glucose oxidation. The protocol involves the infusion of a hyperpolarized [1-13C]pyruvate solution, which enhances the MR signal by several orders of magnitude, allowing for real-time tracking of its metabolic conversion to [1-13C]bicarbonate. The rate of this conversion is directly proportional to PDH activity.[8]
-
31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS): This method was employed to measure the ratio of phosphocreatine (B42189) to ATP (PCr/ATP), a critical marker of myocardial energy status. A lower PCr/ATP ratio is indicative of an energy deficit in the heart.[8]
-
1-Proton Magnetic Resonance Spectroscopy (1H-MRS): 1H-MRS was used to quantify myocardial triglyceride content, providing a measure of myocardial steatosis.[8]
IMPROVE-HCM Trial Protocol
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[2]
-
Participants: 67 patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[2]
-
Intervention: Oral administration of ninerafaxstat 200 mg twice daily or placebo for 12 weeks.[2]
-
Assessments: The primary endpoint was safety and tolerability. Secondary efficacy outcomes included changes in functional capacity, health status, and cardiac biomarkers.[9]
Caption: Workflow of the IMPROVE-HCM trial, a randomized, placebo-controlled study assessing ninerafaxstat in nHCM patients.
-
Cardiopulmonary Exercise Testing (CPET): CPET was used to objectively measure changes in exercise capacity. The ventilatory efficiency (VE/VCO2 slope) was a key parameter, reflecting the relationship between minute ventilation and carbon dioxide production during exercise. An improvement in this slope indicates more efficient cardiac and pulmonary function.[9]
-
Kansas City Cardiomyopathy Questionnaire (KCCQ): This patient-reported outcome measure was used to assess the impact of treatment on the symptoms, physical limitations, and quality of life of individuals with heart failure.[9]
-
Echocardiography: Standard echocardiographic measurements, including left atrial size, were performed to evaluate cardiac structure and function. A reduction in left atrial size can be indicative of improved diastolic function.[11]
Conclusion
Ninerafaxstat represents a targeted therapeutic approach to correcting the underlying energetic abnormalities in certain cardiac diseases. By inhibiting fatty acid oxidation, it effectively shifts the heart's metabolism towards more efficient glucose utilization. The quantitative data from clinical trials demonstrate that this metabolic modulation translates into improvements in myocardial energetics, cardiac function, and patient-reported outcomes. The detailed experimental protocols, particularly the use of advanced imaging techniques like hyperpolarized MRS, have been instrumental in elucidating the in-vivo mechanism of action of ninerafaxstat. Further investigation in larger, Phase 3 trials is warranted to confirm these promising findings.[6]
References
- 1. Ninerafaxstat for Hypertrophic Cardiomyopathy · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. scilit.com [scilit.com]
- 5. Ninerafaxstat in the Treatment of Cardiometabolic Disease: Shifting Metabolic Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ninerafaxstat in the Treatment of Diabetic Cardiomyopathy and Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]
- 10. Safety and Efficacy of Ninerafaxstat in Nonobstructive HCM - American College of Cardiology [acc.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Ninerafaxstat Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat is an investigational cardiac mitotrope designed to address the energetic imbalance observed in certain cardiovascular diseases. As a partial fatty acid oxidation (pFOX) inhibitor, Ninerafaxstat shifts the heart's primary energy metabolism from fatty acid oxidation towards the more oxygen-efficient pathway of glucose oxidation. This metabolic switch is intended to improve cardiac function, particularly in conditions of myocardial ischemia and heart failure. One publication has identified the direct molecular target of Ninerafaxstat as the enzyme 3-ketoacyl-CoA thiolase (3-KAT), which catalyzes the final step of the β-oxidation spiral.
These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular effects of Ninerafaxstat trihydrochloride. The described methodologies are based on established principles for evaluating pFOX inhibitors.
Mechanism of Action: Shifting Cardiac Metabolism
The primary mechanism of Ninerafaxstat involves the partial inhibition of fatty acid oxidation in cardiomyocytes. This leads to a reciprocal increase in glucose oxidation, ultimately enhancing the efficiency of ATP production per unit of oxygen consumed.
Data Presentation
The following tables are templates for presenting quantitative data obtained from the described in vitro assays.
Table 1: Inhibition of 3-Ketoacyl-CoA Thiolase (3-KAT) Activity
| Compound | IC50 (µM) | Assay Type |
| Ninerafaxstat | [Insert Value] | Spectrophotometric |
| Positive Control | [Insert Value] | Spectrophotometric |
Table 2: Effect on Fatty Acid Oxidation in Cardiomyocytes
| Compound (Concentration) | Fatty Acid Oxidation (% of Control) |
| Vehicle Control | 100 |
| Ninerafaxstat (0.1 µM) | [Insert Value] |
| Ninerafaxstat (1 µM) | [Insert Value] |
| Ninerafaxstat (10 µM) | [Insert Value] |
| Positive Control (e.g., Etomoxir) | [Insert Value] |
Table 3: Impact on Cardiomyocyte Oxygen Consumption Rate (OCR)
| Treatment | Basal OCR (% of Control) | OCR after Palmitate Injection (% of Control) |
| Vehicle Control | 100 | 100 |
| Ninerafaxstat (1 µM) | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] |
Table 4: Cytotoxicity in Human Cardiomyocytes (e.g., AC16 or iPSC-CMs)
| Compound | CC50 (µM) | Assay |
| Ninerafaxstat | [Insert Value] | MTT/LDH Release |
| Positive Control | [Insert Value] | MTT/LDH Release |
Experimental Protocols
Protocol 1: 3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay (Biochemical Assay)
This assay spectrophotometrically measures the activity of 3-KAT and the inhibitory effect of Ninerafaxstat.
Materials:
-
Purified 3-ketoacyl-CoA thiolase (cardiac isoform)
-
Acetoacetyl-CoA (or other suitable 3-ketoacyl-CoA substrate)
-
Coenzyme A (CoA)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Dissolve DTNB in the Tris-HCl buffer to a final concentration of 1 mM.
-
Prepare stock solutions of acetoacetyl-CoA and CoA in water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution.
-
-
Assay Setup:
-
In a 96-well plate, add 150 µL of the DTNB/Tris-HCl buffer to each well.
-
Add 10 µL of the Ninerafaxstat serial dilutions or vehicle control to the respective wells.
-
Add 10 µL of the purified 3-KAT enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Start the reaction by adding a mixture of 10 µL of acetoacetyl-CoA and 10 µL of CoA to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the rate of CoA-SH formation, which reacts with DTNB.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of Ninerafaxstat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Fatty Acid Oxidation in Intact Cardiomyocytes
This protocol measures the rate of fatty acid oxidation in cultured cardiomyocytes by quantifying the production of tritiated water from radiolabeled fatty acids.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) or a relevant cardiomyocyte cell line (e.g., AC16)
-
Cell culture medium
-
[9,10-³H]-palmitic acid complexed to bovine serum albumin (BSA)
-
This compound
-
Perchloric acid
-
Activated charcoal
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cardiomyocytes in 24-well plates and culture until confluent.
-
Prepare working solutions of Ninerafaxstat in culture medium.
-
Aspirate the old medium and replace it with medium containing different concentrations of Ninerafaxstat or vehicle control.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Fatty Acid Oxidation Assay:
-
Prepare the assay medium containing [³H]-palmitic acid-BSA complex.
-
After pre-incubation, replace the treatment medium with the [³H]-palmitic acid-containing medium.
-
Incubate for 2-4 hours at 37°C.
-
-
Sample Processing:
-
Stop the reaction by adding ice-cold perchloric acid to each well to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Add an activated charcoal slurry to the supernatant to remove un-metabolized [³H]-palmitic acid.
-
Centrifuge to pellet the charcoal.
-
-
Measurement:
-
Transfer an aliquot of the final supernatant (containing ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein content of each well (determined by a separate protein assay like BCA).
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 3: Cellular Respiration Analysis using Seahorse XF Analyzer
This assay measures the oxygen consumption rate (OCR) in real-time to assess the impact of Ninerafaxstat on fatty acid oxidation-dependent respiration.
Materials:
-
Cardiomyocytes
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with L-carnitine and glucose
-
Palmitate-BSA conjugate
-
This compound
-
Other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed cardiomyocytes in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Prepare the assay medium. For a fatty acid oxidation assay, use a substrate-limited medium and provide palmitate-BSA as the primary fuel source.
-
Prepare a utility plate with Ninerafaxstat, vehicle control, and other compounds for injection.
-
-
Cell Treatment:
-
One hour before the assay, replace the culture medium with the prepared assay medium.
-
Place the cell plate in a non-CO₂ incubator at 37°C for one hour.
-
-
Seahorse XF Assay:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject Ninerafaxstat or vehicle control and monitor the change in OCR.
-
Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.
-
-
Data Analysis:
-
The Seahorse XF software calculates OCR in real-time.
-
Normalize the data to cell number or protein content.
-
Compare the OCR of Ninerafaxstat-treated cells to the vehicle control to determine the effect on fatty acid oxidation-dependent respiration.
-
Protocol 4: Cytotoxicity Assay
This protocol assesses the potential cytotoxic effects of Ninerafaxstat on cardiomyocytes.
Materials:
-
Cardiomyocytes
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cardiomyocytes in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of Ninerafaxstat for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH release assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
For the MTT assay, express the results as a percentage of the viable cells in the vehicle control.
-
For the LDH assay, express the results as a percentage of the maximum LDH release (from a lysis control).
-
Plot the percentage of viability or cytotoxicity against the logarithm of Ninerafaxstat concentration to determine the CC50 (50% cytotoxic concentration).
-
Application Notes and Protocols for In Vivo Evaluation of Ninerafaxstat in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical framework and practical guidance for utilizing Ninerafaxstat in preclinical in vivo models of heart failure. The protocols outlined are based on established methodologies for evaluating partial fatty acid oxidation (pFOX) inhibitors in relevant animal models of cardiac dysfunction.
Introduction to Ninerafaxstat and its Mechanism of Action
Ninerafaxstat is a novel cardiac mitotrope designed to address the energetic imbalance observed in heart failure.[1] The healthy heart primarily relies on the beta-oxidation of fatty acids for adenosine (B11128) triphosphate (ATP) production.[2] However, in the failing heart, this process can become less efficient, leading to an energy deficit and the accumulation of toxic lipid intermediates.[3]
Ninerafaxstat acts as a partial fatty acid oxidation (pFOX) inhibitor.[4] Its primary mechanism involves the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[1] This inhibition leads to a metabolic shift in cardiomyocytes, promoting the utilization of glucose for energy production.[2][4] Glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thereby enhancing cardiac efficiency, particularly under conditions of ischemic or metabolic stress.[1][5] This metabolic switch is intended to improve myocardial energetics, enhance cardiac function, and alleviate symptoms associated with heart failure.[1][2]
Signaling Pathway of Ninerafaxstat's Action
The therapeutic effect of Ninerafaxstat is rooted in its ability to modulate the energy substrate preference of the cardiomyocyte.
Preclinical In Vivo Models for Heart Failure Research
While specific preclinical data for Ninerafaxstat is not extensively published, its class of pFOX inhibitors has been evaluated in various animal models of heart failure. The choice of model depends on the specific aspect of heart failure being investigated (e.g., pressure overload, ischemia-reperfusion). A commonly used and well-characterized model is the pressure-overload induced heart failure model.
Pressure-Overload Induced Heart Failure Model
This model is highly relevant for studying interventions aimed at improving cardiac energetics and function in the context of chronic stress, mimicking conditions like hypertension and aortic stenosis.
Experimental Protocol: Evaluation of Ninerafaxstat in a Murine Pressure-Overload Model
This protocol describes a representative study to assess the efficacy of Ninerafaxstat in a transverse aortic constriction (TAC) mouse model of heart failure.
I. Animal Model and Study Design
-
Animals: 10-12 week old male C57BL/6J mice.
-
Acclimatization: Acclimatize animals for at least 7 days prior to any procedures.
-
Randomization: Randomly assign mice to the following groups:
-
Sham + Vehicle
-
TAC + Vehicle
-
TAC + Ninerafaxstat (low dose)
-
TAC + Ninerafaxstat (high dose)
-
-
Surgical Procedure (TAC):
-
Anesthetize the mouse (e.g., isoflurane).
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around a blunt needle (e.g., 27-gauge) to create a standardized stenosis.
-
Remove the needle to allow for blood flow through the constricted aorta.
-
Suture the chest wall and skin.
-
The sham group will undergo the same surgical procedure without the aortic ligation.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals closely for recovery.
-
Drug Administration:
-
Commence treatment with Ninerafaxstat or vehicle 1-week post-surgery.
-
Administration can be via oral gavage, once or twice daily, for a period of 4-8 weeks. The exact dose and frequency should be determined in preliminary dose-ranging studies.
-
Vehicle should be the same solvent used to dissolve Ninerafaxstat.
-
II. In Vivo Functional Assessment
Echocardiography: Perform echocardiography at baseline (before TAC), and at specified time points post-TAC (e.g., 2, 4, and 8 weeks) to assess cardiac function.
Table 1: Echocardiographic Parameters for Cardiac Function Assessment
| Parameter | Description | Relevance to Heart Failure |
| Left Ventricular Ejection Fraction (LVEF) | Percentage of blood leaving the left ventricle with each contraction. | Key indicator of systolic function; often reduced in heart failure with reduced EF. |
| Fractional Shortening (FS) | A measure of the change in left ventricular diameter during contraction. | Another measure of systolic function. |
| LV Internal Diameter, diastole (LVIDd) | The diameter of the left ventricle at the end of diastole. | Increased LVIDd suggests ventricular dilation. |
| LV Internal Diameter, systole (LVIDs) | The diameter of the left ventricle at the end of systole. | Increased LVIDs is associated with impaired contractility. |
| LV Mass | Calculated from ventricular dimensions and wall thickness. | An indicator of cardiac hypertrophy. |
| E/e' ratio | Ratio of early mitral inflow velocity (E) to early diastolic mitral annular velocity (e'). | A key measure of diastolic dysfunction and left ventricular filling pressures. |
| Left Atrial Size | The diameter or volume of the left atrium. | An indicator of chronically elevated left ventricular filling pressures and diastolic dysfunction.[6][7] |
III. Terminal Procedures and Ex Vivo Analysis
At the end of the study period, euthanize the animals and collect hearts and blood for further analysis.
-
Organ Weights: Measure heart weight, body weight, lung weight, and tibia length to assess hypertrophy and pulmonary congestion.
-
Histology:
-
Fix heart tissue in formalin and embed in paraffin.
-
Perform Masson's trichrome or Picrosirius red staining on cardiac sections to quantify interstitial fibrosis.
-
Use Wheat Germ Agglutinin (WGA) staining to measure cardiomyocyte cross-sectional area as an index of hypertrophy.
-
-
Biomarker Analysis:
-
Measure plasma levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP), a key biomarker of heart failure severity.
-
-
Gene and Protein Expression:
-
Use quantitative PCR (qPCR) and Western blotting to analyze the expression of genes and proteins related to heart failure, fibrosis, and metabolic pathways in cardiac tissue.
-
Experimental Workflow
Summary of Expected Quantitative Data
The following table summarizes the expected outcomes from a study evaluating a pFOX inhibitor like Ninerafaxstat in a pressure-overload heart failure model.
Table 2: Anticipated Effects of Ninerafaxstat in a Preclinical Heart Failure Model
| Parameter Category | Measurement | Expected Outcome with Ninerafaxstat Treatment (Compared to TAC + Vehicle) |
| Cardiac Function | LVEF / FS | Improvement or preservation |
| E/e' ratio | Reduction, indicating improved diastolic function | |
| Left Atrial Size | Reduction[6][7] | |
| Cardiac Remodeling | Heart Weight / Body Weight Ratio | Attenuation of hypertrophy |
| Cardiomyocyte Cross-sectional Area | Reduction | |
| Interstitial Fibrosis | Reduction | |
| Biomarkers | Plasma NT-proBNP | Reduction |
| Pulmonary Congestion | Lung Weight / Body Weight Ratio | Reduction |
Conclusion
Ninerafaxstat, as a partial fatty acid oxidation inhibitor, represents a promising therapeutic strategy for heart failure by optimizing cardiac energy metabolism. The protocols and application notes provided here offer a robust framework for the preclinical evaluation of Ninerafaxstat and other pFOX inhibitors in in vivo models of heart failure. Thorough assessment of cardiac function, remodeling, and relevant biomarkers is crucial to elucidating the full therapeutic potential of this novel cardiac mitotrope.
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. imbria.com [imbria.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of partial fatty acid oxidation inhibitors for metabolic therapy of angina pectoris and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ninerafaxstat in the Treatment of Cardiometabolic Disease: Shifting Metabolic Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Ninerafaxstat in the Treatment of Diabetic Cardiomyopathy and Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ninerafaxstat Trihydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and experimental use of Ninerafaxstat trihydrochloride powder.
Product Information
-
Product Name: this compound
-
Synonyms: MB-1018972 trihydrochloride, IMB-101 trihydrochloride[1]
-
CAS Number: 2311824-72-1[1]
-
Molecular Formula: C₂₂H₃₂Cl₃N₃O₅[1]
-
Molecular Weight: 524.87 g/mol [1]
-
Appearance: White to off-white solid powder
Storage and Handling
Proper storage and handling of this compound powder are crucial to maintain its stability and ensure user safety.
Storage Conditions
It is recommended to store the lyophilized powder and prepared stock solutions under the following conditions:
| Form | Storage Temperature | Shelf Life | Incompatibilities |
| Lyophilized Powder | 4°C, in a dry, dark, and well-ventilated area[2] | >2 years | Strong acids/alkalis, strong oxidizing/reducing agents[2] |
| Stock Solution (-20°C) | -20°C in a sealed, airtight container, away from moisture[2] | 1 month | |
| Stock Solution (-80°C) | -80°C in a sealed, airtight container, away from moisture[2] | 6 months |
Note: Avoid repeated freeze-thaw cycles of stock solutions. It is advisable to aliquot the stock solution into single-use vials.
Handling Precautions
This compound is not classified as a hazardous substance, but standard laboratory safety precautions should be followed[1][3]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If ingested, seek medical attention immediately.
Mechanism of Action
Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor.[3][4] It competitively inhibits the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), which is the final enzyme in the beta-oxidation pathway of fatty acids.[2][5] By inhibiting 3-KAT, Ninerafaxstat reduces the heart's reliance on fatty acids for energy production and promotes a shift towards glucose oxidation. This metabolic shift is more oxygen-efficient, leading to improved cardiac energetics and function, particularly in conditions of cardiac stress.[3][4][6][7][8]
Quantitative Data from Clinical Trials
The following table summarizes key quantitative data from clinical trials of Ninerafaxstat.
| Study / Parameter | Dosage | Duration | Key Findings | Reference |
| IMPROVE-HCM (Phase 2) | 200 mg twice daily | 12 weeks | - Serious adverse events: 11.8% (Ninerafaxstat) vs. 6.1% (placebo)- Significant improvement in ventilatory efficiency (VE/VCO2 slope) (p=0.006)- No significant difference in peak VO₂ (p=0.9)- Significant reduction in left atrial size (p=0.01) | [6][9][10] |
| IMPROVE-DiCE (Phase 2a) | 200 mg twice daily | 12 weeks | - 32% improvement in myocardial energetics (PCr/ATP ratio) (p<0.01)- 34% reduction in myocardial triglyceride content (p=0.026)- 15% improvement in LV peak circumferential diastolic strain rate (p<0.047)- 11% improvement in peak LV filling rate (p<0.05) | [11][12] |
| In Vivo (Mouse Model) | 30 mg/kg once daily | 4 weeks | - Improved left ventricular systolic function- Reduced left ventricular end-diastolic pressure (LVEDP)- Reduced myocardial fibrosis | [2] |
Experimental Protocols
The following are example protocols for in vitro assays to evaluate the effects of this compound.
Protocol 1: In Vitro Fatty Acid Oxidation (FAO) Assay using a Seahorse XF Analyzer
This protocol describes a method to assess the inhibitory effect of Ninerafaxstat on fatty acid oxidation in a relevant cell line, such as AC16 human cardiomyocyte cells.
Materials:
-
This compound powder
-
AC16 human cardiomyocyte cell line
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium
-
L-Carnitine
-
BSA (Bovine Serum Albumin), fatty acid-free
-
Palmitate
-
Etomoxir (positive control)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
Seed AC16 cells in a Seahorse XF cell culture microplate at an optimized density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Reagents:
-
Ninerafaxstat Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Palmitate-BSA Substrate: Prepare a stock solution of palmitate conjugated to BSA.
-
Assay Medium: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine and adjust the pH to 7.4.
-
-
Assay Execution:
-
One hour before the assay, wash the cells with the assay medium.
-
Replace the medium with fresh assay medium containing the Palmitate-BSA substrate.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).
-
Inject varying concentrations of Ninerafaxstat (e.g., 0.1, 1, 10, 100 µM), vehicle control (DMSO), and a positive control (e.g., 40 µM Etomoxir).
-
Monitor the change in OCR in real-time.
-
-
Data Analysis:
-
The Seahorse XF software will calculate the OCR.
-
Compare the OCR in Ninerafaxstat-treated wells to the vehicle control wells. A decrease in OCR upon injection of Ninerafaxstat indicates inhibition of fatty acid oxidation.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol describes a method to evaluate the effect of Ninerafaxstat on mitochondrial health by measuring the mitochondrial membrane potential using a fluorescent dye like JC-1.
Materials:
-
This compound powder
-
H9c2 rat cardiomyoblast cell line
-
JC-1 dye
-
FCCP (positive control for depolarization)
-
DMSO (vehicle control)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed H9c2 cells in a 96-well black, clear-bottom plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of Ninerafaxstat (e.g., 1, 10, 50 µM) for a predetermined time (e.g., 24 hours).
-
Include wells with vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., 10 µM FCCP for 30 minutes).
-
-
JC-1 Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader at two wavelengths:
-
Green fluorescence (monomeric JC-1, indicating depolarized mitochondria) at ~530 nm emission.
-
Red fluorescence (J-aggregates, indicating polarized mitochondria) at ~590 nm emission.
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence for each well.
-
A decrease in the red/green fluorescence ratio in Ninerafaxstat-treated cells compared to the vehicle control would indicate mitochondrial depolarization.
-
Disclaimer
This document is intended for research use only by qualified professionals. The information provided is based on currently available data and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional judgment. Users are responsible for conducting their own risk assessments and adhering to all applicable safety regulations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. imbria.com [imbria.com]
- 4. Imbria Reports Positive Topline Results for Investigational New Drug Ninerafaxstat in Patients with Non-obstructive Hypertrophic Cardiomyopathy - SV Health Investors [svhealthinvestors.com]
- 5. selleckchem.com [selleckchem.com]
- 6. IMPROVE-HCM: Ninerafaxstat May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]
- 7. dicardiology.com [dicardiology.com]
- 8. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]
- 9. hcplive.com [hcplive.com]
- 10. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]
- 11. Ninerafaxstat in the Treatment of Diabetic Cardiomyopathy and Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
Dosing Considerations for Ninerafaxstat in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Ninerafaxstat (also known as IMB-1018972), a novel cardiac mitotrope, in rodent models of cardiac dysfunction. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction to Ninerafaxstat
Ninerafaxstat is an investigational drug designed to address the energetic imbalance in cardiac diseases. It functions as a partial fatty acid oxidation (pFOX) inhibitor.[1] By partially inhibiting the beta-oxidation of long-chain fatty acids, Ninerafaxstat shifts the heart's primary energy metabolism from fatty acids towards glucose oxidation.[1] This metabolic switch is more oxygen-efficient, leading to increased ATP production per unit of oxygen consumed, which can enhance cardiac function, particularly in ischemic conditions.[1] Preclinical studies have indicated that Ninerafaxstat is a prodrug with three metabolically active metabolites.
Mechanism of Action: Signaling Pathway
Ninerafaxstat's primary mechanism of action is the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial fatty acid beta-oxidation spiral. This inhibition reduces the reliance on fatty acids for energy and promotes glucose oxidation, thereby improving the energetic efficiency of the myocardium.
Quantitative Data from Rodent Studies
A key preclinical study evaluated Ninerafaxstat in a murine model of heart failure induced by permanent coronary artery ligation. The following table summarizes the dosing regimen and significant findings from this study.
| Parameter | Details | Reference |
| Animal Model | Murine model of post-myocardial infarction heart failure (permanent coronary artery ligation) | [1] |
| Compound | Ninerafaxstat (IMB-1018972) | [1] |
| Dose | 30 mg/kg/day | [1][2][3] |
| Route of Administration | Continuous infusion via osmotic minipump | [1][2][3] |
| Duration of Treatment | 4 weeks | [1][2][3] |
| Key Pharmacodynamic Effects | - Improved left ventricular systolic function- Reduced left ventricular end-diastolic pressure (LVEDP)- Reduced myocardial fibrosis | [1][2] |
Experimental Protocol: Myocardial Infarction Model in Mice
This protocol outlines a typical experimental workflow for evaluating the effect of Ninerafaxstat on cardiac remodeling and function following a surgically induced myocardial infarction in mice.
Experimental Workflow
Detailed Methodology
-
Animal Model: Adult male C57BL/6 mice are commonly used for this model. All procedures should be approved by the institution's animal care and use committee.
-
Myocardial Infarction Surgery:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Perform a thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Suture the chest and allow the animal to recover.
-
-
Drug Administration:
-
Immediately following the MI surgery, implant a pre-filled osmotic minipump (e.g., Alzet) subcutaneously.
-
The treatment group pump should be filled with Ninerafaxstat dissolved in an appropriate vehicle to deliver a continuous dose of 30 mg/kg/day for 28 days.[1][2][3]
-
The control group pump should be filled with the vehicle alone.
-
-
Assessment of Cardiac Function:
-
Perform transthoracic echocardiography at baseline (before surgery) and at specified time points post-MI (e.g., weekly or at the end of the 4-week treatment period).
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions to assess systolic function.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and excise the hearts.
-
Perfuse and fix the hearts (e.g., with 4% paraformaldehyde).
-
Embed the hearts in paraffin (B1166041) and section them.
-
Stain sections with Masson's trichrome or Picrosirius red to visualize and quantify the extent of myocardial fibrosis.
-
-
Data Analysis:
-
Compare the changes in cardiac function parameters and the extent of fibrosis between the Ninerafaxstat-treated group and the vehicle-treated control group using appropriate statistical methods.
-
Dosing Considerations and Future Directions
The available preclinical data provides a solid starting point for dosing Ninerafaxstat in a murine model of heart failure.[1][2][3] The use of osmotic minipumps ensures continuous and stable drug exposure, which is crucial for a compound with a mechanism related to metabolic modulation.
For future studies, researchers may consider:
-
Dose-response studies: Evaluating a range of doses to determine the optimal therapeutic concentration.
-
Pharmacokinetic analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Ninerafaxstat and its active metabolites in rodents to better correlate exposure with efficacy.
-
Alternative rodent models: Investigating the effects of Ninerafaxstat in other models of cardiac dysfunction, such as models of diabetic cardiomyopathy or pressure-overload hypertrophy, to broaden the understanding of its therapeutic potential.
By leveraging the information provided in these application notes, researchers can design robust preclinical studies to further elucidate the therapeutic benefits of Ninerafaxstat in various cardiovascular diseases.
References
Application Notes and Protocols for Ninerafaxstat in Cell Culture
Harnessing the Metabolic Shift: A Guide to Preparing Ninerafaxstat Stock Solutions for In Vitro Research
These application notes provide a comprehensive protocol for the preparation of Ninerafaxstat stock solutions for use in cell culture experiments. Ninerafaxstat is a novel cardiac mitotrope that holds significant promise for research in cardiovascular diseases.[1][2][3] Proper preparation of this compound is critical for obtaining accurate and reproducible experimental results.
Introduction to Ninerafaxstat
Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor.[1][3] It specifically and competitively inhibits 3-ketoacyl-CoA thiolase (3-KAT), an enzyme involved in mitochondrial fatty acid metabolism.[4] This inhibition leads to a metabolic shift in cardiac cells, from relying on fatty acid oxidation to utilizing glucose oxidation for energy production.[1][5][6] This shift is believed to enhance the efficiency of ATP production, thereby improving cardiac function, particularly in conditions of energy imbalance.[1][3][5] Due to its mechanism of action, Ninerafaxstat is under investigation for the treatment of various cardiovascular conditions, including non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of Ninerafaxstat.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉N₃O₅ | [7][8] |
| Molecular Weight | 415.48 g/mol | [8] |
| CAS Number | 2254741-41-6 | [4][9] |
| Appearance | Crystalline solid | N/A |
| Purity | >99% (recommended) | [4] |
Solubility and Storage Recommendations
This table provides a summary of the recommended solvents and storage conditions for Ninerafaxstat stock solutions.
| Parameter | Recommendation | Reference |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [4] |
| Stock Solution Concentration | 10 mM in DMSO | [4] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [4] |
| Working Solution Diluent | Cell culture medium | |
| Final DMSO Concentration in Culture | <0.1% (recommended to minimize solvent toxicity) | N/A |
Experimental Protocols
Materials and Reagents:
-
Ninerafaxstat powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Ninerafaxstat Stock Solution:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of Ninerafaxstat powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of Ninerafaxstat (Molecular Weight = 415.48 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous, cell culture grade DMSO to the weighed Ninerafaxstat powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
-
Sterilization (Optional but Recommended): If the solution is not prepared under strict aseptic conditions, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Protocol for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM Ninerafaxstat stock solution at room temperature.
-
Dilution: Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application to Cells: Add the freshly prepared working solution to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is below 0.1% to minimize potential solvent-induced cytotoxicity.
Visualizations
Caption: Workflow for preparing Ninerafaxstat stock and working solutions.
Caption: Simplified signaling pathway of Ninerafaxstat's metabolic action.
References
- 1. imbria.com [imbria.com]
- 2. IMPROVE-HCM: Ninerafaxstat May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]
- 3. Imbria Reports Positive Topline Results for Investigational New Drug Ninerafaxstat in Patients with Non-obstructive Hypertrophic Cardiomyopathy - SV Health Investors [svhealthinvestors.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]
- 6. ACC 2024: Ninerafaxstat in Patients With Nonobstructive Hypertrophic Cardiomyopathy | Conexiant [conexiant.com]
- 7. Ninerafaxstat | C22H29N3O5 | CID 137359209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Ninerafaxstat - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ninerafaxstat in Non-Obstructive Hypertrophic Cardiomyopathy (nHCM) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat (B12786360) is an investigational cardiac mitotrope designed to address the energetic imbalance implicated in cardiovascular diseases, including non-obstructive hypertrophic cardiomyopathy (nHCM).[1] nHCM, a condition characterized by the thickening of the heart muscle without left ventricular outflow tract obstruction, currently has no approved targeted therapies.[2] Patients with nHCM often experience significant symptoms and exercise limitation due to impaired cardiac energetics.[3] Ninerafaxstat offers a novel therapeutic approach by modulating cardiac energy metabolism.[1] It is a partial fatty acid oxidation (pFOX) inhibitor that shifts the heart's primary fuel source from fatty acids to glucose.[4] This metabolic shift is more oxygen-efficient, leading to improved cardiac function, particularly during exertion.[1][5]
These application notes provide a comprehensive overview of the application of Ninerafaxstat in nHCM studies, with a focus on the methodologies and findings from the Phase 2 IMPROVE-HCM clinical trial.
Mechanism of Action: Shifting Cardiac Metabolism
Ninerafaxstat's primary mechanism of action is the partial inhibition of long-chain 3-ketoacyl-CoA thiolase (LCAT), the final enzyme in the mitochondrial beta-oxidation pathway of fatty acids.[6][7] By inhibiting this enzyme, Ninerafaxstat reduces the heart's reliance on fatty acid oxidation for energy production.[4] This leads to a compensatory increase in glucose oxidation, a metabolic pathway that generates more ATP for a given amount of oxygen consumed.[5][7] This enhanced metabolic efficiency is thought to improve myocardial energetics, leading to better diastolic function and overall cardiac performance, especially in the energy-deficient state characteristic of nHCM.[2][6]
References
- 1. imbria.com [imbria.com]
- 2. Safety and Efficacy of Ninerafaxstat in Nonobstructive HCM - American College of Cardiology [acc.org]
- 3. Benefits of ninerafaxstat in non-obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ninerafaxstat in the Treatment of Cardiometabolic Disease: Shifting Metabolic Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. m.youtube.com [m.youtube.com]
Application Note: Experimental Design for Elucidating the Effects of Ninerafaxstat on Cardiac Energetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The heart requires a continuous and substantial supply of adenosine (B11128) triphosphate (ATP) to sustain its contractile function.[1] This energy is primarily generated through the mitochondrial oxidation of fatty acids and glucose.[1][2] In pathological states such as heart failure and hypertrophic cardiomyopathy (HCM), cardiac metabolism is often dysregulated, leading to an energy deficit that contributes to cardiac dysfunction.[3][4]
Ninerafaxstat is a novel cardiac mitotrope designed to address this energetic imbalance.[5][6] It functions as a partial fatty acid oxidation (pFOX) inhibitor, specifically targeting the terminal enzyme in the mitochondrial beta-oxidation pathway, 3-ketoacyl-CoA thiolase.[1][7] By partially inhibiting fatty acid metabolism, Ninerafaxstat prompts a metabolic shift, encouraging cardiomyocytes to utilize glucose as a primary fuel source.[1][5] This shift is advantageous as glucose oxidation produces more ATP per molecule of oxygen consumed compared to fatty acid oxidation, thereby improving the heart's metabolic efficiency.[4][7]
Clinical trials have demonstrated that Ninerafaxstat can improve cardiac energetics, exercise capacity, and patient-reported symptoms in conditions like non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[8][9] This application note provides a detailed experimental framework for researchers to study the effects of Ninerafaxstat on cardiac energetics in a preclinical setting.
Mechanism of Action: The Metabolic Shift
Ninerafaxstat's primary mechanism is the partial inhibition of fatty acid oxidation (FAO), which leads to a compensatory increase in glucose oxidation to maintain ATP production. This enhances the efficiency of mitochondrial energy generation.[1]
References
- 1. imbria.com [imbria.com]
- 2. Myocardium Metabolism in Physiological and Pathophysiological States: Implications of Epicardial Adipose Tissue and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Ninerafaxstat in Nonobstructive HCM - American College of Cardiology [acc.org]
- 4. Ninerafaxstat in the Treatment of Cardiometabolic Disease: Shifting Metabolic Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMPROVE-HCM: Ninerafaxstat May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]
- 6. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Positive Results for Patients with Non-obstructive Hypertrophic Cardiomyopathy Treated with Ninerafaxstat in the Phase 2 IMPROVE-HCM Trial Presented During a Late-Breaking Clinical Trial Session at ACC.24 - SV Health Investors [svhealthinvestors.com]
Application Notes and Protocols for Measuring the Effects of Ninerafaxstat on Fatty acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat is an investigational cardiac mitotrope designed to address the energetic imbalance observed in certain cardiovascular diseases.[1] It acts as a partial fatty acid oxidation (pFOX) inhibitor, shifting the heart's primary energy source from fatty acids to glucose.[1][2] This metabolic shift is more oxygen-efficient, which can be beneficial in conditions of myocardial ischemia or energetic impairment, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[3][4] These application notes provide detailed protocols for researchers to assess the effects of Ninerafaxstat on fatty acid oxidation (FAO) in various experimental models.
Mechanism of Action
The heart typically relies on the β-oxidation of long-chain fatty acids for the majority of its ATP production. However, under conditions of increased workload or reduced oxygen supply, this process can become less efficient than glucose oxidation. Ninerafaxstat partially inhibits the mitochondrial trifunctional protein, a key enzyme complex in the β-oxidation spiral. This leads to a decrease in the rate of fatty acid breakdown and a subsequent increase in glucose utilization to meet the cell's energy demands. This shift in substrate utilization results in more ATP produced per molecule of oxygen consumed, thereby improving myocardial energetic efficiency.[5][6]
Data Presentation
The following tables summarize the quantitative data from Phase 2 clinical trials of Ninerafaxstat, providing insights into its clinical effects.
Table 1: Results from the IMPROVE-HCM Phase 2 Trial in Patients with Non-Obstructive Hypertrophic Cardiomyopathy
| Parameter | Ninerafaxstat Group (n=34) | Placebo Group (n=33) | p-value | Citation |
| Primary Endpoint | ||||
| Treatment-Emergent Serious Adverse Events | 11.8% | 6.1% | NS | [7][8] |
| Secondary Endpoints | ||||
| Change in VE/VCO2 slope | -0.3 ± 2.7 | 1.6 ± 3.4 | 0.006 | [7][8] |
| Change in Peak VO2 (mL/kg/min) | -0.1 ± 2.6 | -0.2 ± 2.5 | 0.90 | [7][8] |
| Change in KCCQ-CSS | 4.8 ± 11.1 | 1.6 ± 10.3 | 0.20 | [7] |
| Change in Left Atrial Size (mm) | -0.9 ± 2.1 | 0.1 ± 1.8 | 0.01 | [8] |
KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score; NS: Not Significant; VE/VCO2: Ventilatory Efficiency.
Table 2: Results from the IMPROVE-DiCE Phase 2a Trial in Patients with Type 2 Diabetes and Obesity
| Parameter | Baseline (n=21) | Post-treatment (4 or 8 weeks) | % Change | p-value | Citation |
| Myocardial PCr/ATP ratio | 1.6 (IQR 1.4, 2.1) | 2.1 (IQR 1.8, 2.5) | +32% | <0.01 | [5][9] |
| Myocardial Triglyceride Content | 2.2% (IQR 1.5, 3.2) | 1.4% (IQR 1.0, 2.1) | -34% | 0.03 | [5][9] |
| Peak Circumferential Diastolic Strain Rate (1/s) | 0.86 (IQR 0.82, 1.06) | 0.95 (IQR 0.89, 1.17) | +10% | <0.05 | [5][9] |
| Peak LV Filling Rate (mL/s) | 450 (IQR 380, 520) | 500 (IQR 420, 580) | +11% | <0.05 | [5][9] |
| PDH Flux | - | - | +45% (mean) | 0.08 | [5][9] |
IQR: Interquartile Range; LV: Left Ventricular; PCr/ATP: Phosphocreatine to Adenosine Triphosphate ratio; PDH: Pyruvate Dehydrogenase.
Mandatory Visualizations
Experimental Protocols
Here are detailed methodologies for key experiments to measure the effects of Ninerafaxstat on fatty acid oxidation.
Protocol 1: Measurement of Fatty Acid Oxidation in Isolated Mitochondria using High-Resolution Respirometry
This protocol is adapted from established methods for assessing mitochondrial function.[10][11]
1. Isolation of Mitochondria:
-
Tissue Source: Freshly excised cardiac tissue from a suitable animal model.
-
Homogenization: Mince the tissue on ice and homogenize in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4) using a Dounce homogenizer.
-
Centrifugation: Perform differential centrifugation to separate the mitochondrial fraction. A low-speed spin (e.g., 1,000 x g for 10 min at 4°C) pellets nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 10 min at 4°C) to pellet the mitochondria.
-
Washing: Wash the mitochondrial pellet with isolation buffer to remove contaminants.
-
Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2).
-
Protein Quantification: Determine the mitochondrial protein concentration using a standard method like the Bradford or BCA assay.
2. High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k):
-
Chamber Preparation: Calibrate the oxygen electrodes and equilibrate the chambers to the desired temperature (e.g., 37°C) with respiration buffer.
-
Mitochondrial Loading: Add a known amount of isolated mitochondria (e.g., 0.05-0.1 mg/mL) to each chamber.
-
Substrate Addition:
-
To measure FAO-driven respiration, add substrates for fatty acid oxidation:
-
Palmitoyl-L-carnitine (e.g., 5 µM)
-
Malate (e.g., 2 mM)
-
-
-
Ninerafaxstat Treatment: Add the desired concentration of Ninerafaxstat or vehicle control to the chambers.
-
Measurement of Respiration States:
-
State 2 (Basal) Respiration: Record the oxygen consumption rate (OCR) after substrate addition.
-
State 3 (ADP-stimulated) Respiration: Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate maximal oxidative phosphorylation.
-
State 4 (Oligomycin-inhibited) Respiration: Add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase and measure the non-phosphorylating "leak" respiration.
-
-
Data Analysis: Calculate the respiratory control ratio (RCR = State 3 / State 4) and the P/O ratio (moles of ADP phosphorylated per mole of oxygen consumed) to assess mitochondrial coupling and efficiency. A decrease in State 3 respiration in the presence of Ninerafaxstat would indicate inhibition of fatty acid oxidation.
Protocol 2: Measurement of Fatty Acid Oxidation in Intact Cells using the Seahorse XF Analyzer
This protocol is based on established methods for cellular bioenergetic analysis.[12][13][14]
1. Cell Culture:
-
Cell Type: Primary cardiomyocytes or a relevant cell line (e.g., H9c2).
-
Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
2. Assay Preparation:
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium: Prepare the assay medium (e.g., XF Base Medium supplemented with L-carnitine and glucose) and warm to 37°C.
-
Cell Treatment:
-
Wash the cells with the assay medium.
-
Add fresh assay medium containing the desired concentrations of Ninerafaxstat or vehicle control.
-
Incubate for a predetermined time to allow for drug uptake and action.
-
3. Seahorse XF Assay:
-
Baseline OCR: Measure the basal oxygen consumption rate.
-
Substrate Injection: Inject a long-chain fatty acid substrate (e.g., palmitate-BSA conjugate) to stimulate FAO.
-
Inhibitor Injections:
-
Inject Etomoxir, a CPT1 inhibitor, as a positive control to confirm that the measured OCR is due to FAO.
-
Inject oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to perform a mitochondrial stress test and assess parameters like ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
-
Data Analysis: The Seahorse XF software will calculate the OCR in real-time. A decrease in the OCR upon addition of Ninerafaxstat (similar to the effect of etomoxir) indicates inhibition of fatty acid oxidation.
Protocol 3: Radioisotope-Based Measurement of Fatty Acid Oxidation
This protocol utilizes radiolabeled fatty acids to directly measure their oxidation.[15][16]
1. Cell Culture and Treatment:
-
Culture cells in appropriate multi-well plates.
-
Treat cells with various concentrations of Ninerafaxstat or vehicle control.
2. Radiolabeled Substrate Incubation:
-
Prepare an assay medium containing a radiolabeled fatty acid, such as [1-14C]palmitate or [9,10-3H]palmitate, complexed to BSA.
-
Remove the treatment medium and add the radiolabeled substrate medium to the cells.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
3. Measurement of Oxidation Products:
-
For [1-14C]palmitate:
-
The complete oxidation of [1-14C]palmitate releases 14CO2.
-
Capture the evolved 14CO2 using a filter paper soaked in a CO2 trapping agent (e.g., NaOH) placed in the sealed well.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
For [9,10-3H]palmitate:
-
The oxidation of [9,10-3H]palmitate releases 3H2O into the assay medium.
-
Separate the 3H2O from the unoxidized [3H]palmitate using a separation column (e.g., Dowex).
-
Measure the radioactivity in the aqueous fraction using a scintillation counter.
-
4. Data Analysis:
-
Calculate the rate of fatty acid oxidation based on the amount of radiolabeled product formed per unit of time and normalize to the protein content of the cells.
-
A dose-dependent decrease in the production of radiolabeled CO2 or H2O in the presence of Ninerafaxstat indicates inhibition of fatty acid oxidation.
Protocol 4: Mass Spectrometry-Based Metabolomics for Assessing FAO Inhibition
This protocol allows for the comprehensive analysis of metabolic changes induced by Ninerafaxstat.[17][18][19]
1. Sample Preparation:
-
Culture and treat cells with Ninerafaxstat as described in the previous protocols.
-
Quench the metabolism rapidly by, for example, adding ice-cold methanol.
-
Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Separate the polar and non-polar metabolites.
2. Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Use targeted analysis to quantify specific metabolites in the fatty acid oxidation and related pathways (e.g., acylcarnitines, acetyl-CoA, TCA cycle intermediates).
-
Use untargeted analysis to discover unexpected metabolic alterations.
3. Data Analysis:
-
Identify and quantify the metabolites using appropriate software and standards.
-
Perform statistical analysis to identify significant changes in metabolite levels between Ninerafaxstat-treated and control groups.
-
An accumulation of long-chain acylcarnitines and a decrease in acetyl-CoA and TCA cycle intermediates would be consistent with the inhibition of fatty acid oxidation by Ninerafaxstat.
References
- 1. imbria.com [imbria.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Safety and Efficacy of Ninerafaxstat in Nonobstructive HCM - American College of Cardiology [acc.org]
- 4. chch.ox.ac.uk [chch.ox.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]
- 7. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]
- 8. IMPROVE-HCM: Ninerafaxstat May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]
- 9. biorxiv.org [biorxiv.org]
- 10. agilent.com [agilent.com]
- 11. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.5. Agilent extracellular seahorse analysis of glycolysis, glucose oxidation and fatty acid oxidation [bio-protocol.org]
- 14. fujifilmcdi.com [fujifilmcdi.com]
- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty Acid Oxidation and its Metabolites Assay - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. lipidmaps.org [lipidmaps.org]
- 19. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ninerafaxstat Trihydrochloride in Magnetic Resonance Spectroscopy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat trihydrochloride is an investigational drug that acts as a selective partial fatty acid oxidation (pFOX) inhibitor. By modulating the heart's energy metabolism, it prompts a shift from fatty acid to glucose utilization. This alteration in substrate preference is intended to enhance the efficiency of mitochondrial energy production, which is particularly beneficial in cardiac diseases characterized by energy deficits, such as heart failure with preserved ejection fraction (HFpEF) and non-obstructive hypertrophic cardiomyopathy (nHCM). Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique that allows for the in vivo quantification of metabolites in tissue, providing a powerful tool to assess the metabolic effects of Ninerafaxstat on the heart.
These application notes provide an overview of the use of this compound in MRS studies, with a focus on the methodologies employed in recent clinical trials. The provided protocols are based on published research and are intended to serve as a guide for researchers in the field.
Mechanism of Action of Ninerafaxstat
Ninerafaxstat is a cardiac mitotrope that improves myocardial energy efficiency.[1] It achieves this by competitively inhibiting 3-ketoacyl-CoA thiolase, the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[1] This inhibition leads to a decrease in fatty acid oxidation and a corresponding increase in glucose oxidation for the production of ATP.[1][2] This metabolic switch is advantageous in conditions of myocardial ischemia or energetic impairment, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[1]
Caption: Mechanism of action of Ninerafaxstat in the myocardial cell.
Quantitative Data from Clinical Trials
The efficacy of Ninerafaxstat in modulating cardiac metabolism has been quantified in clinical trials, most notably the IMPROVE-DiCE study, which utilized various MRS techniques.[3]
Table 1: Key Metabolic and Functional Changes Observed with Ninerafaxstat Treatment in the IMPROVE-DiCE Trial[3]
| Parameter | Technique | Baseline (Median [IQR]) | Post-Treatment Change | p-value |
| Myocardial Energetics (PCr/ATP ratio) | 31P-MRS | 1.6 [1.4, 2.1] | 32% increase | <0.01 |
| Myocardial Triglyceride Content | 1H-MRS | 2.2% [1.5, 3.2] | 34% reduction | 0.03 |
| Pyruvate Dehydrogenase (PDH) Flux | Hyperpolarized 13C-MRS | - | 45% increase (trend) | 0.08 |
| Peak Diastolic Strain Rate | MRI | 0.86/s [0.82, 1.06] | 10% increase | <0.05 |
| Peak LV Filling Rate | MRI | - | 11% increase | <0.05 |
Experimental Protocols for MRS Studies
The following are detailed methodologies for the key MRS experiments cited in the evaluation of Ninerafaxstat.
Protocol 1: Assessment of Myocardial Energetics using 31P-MRS
This protocol is designed to measure the ratio of phosphocreatine (B42189) to adenosine (B11128) triphosphate (PCr/ATP), a key indicator of the energetic state of the myocardium.
1. Patient Preparation:
-
Patients should fast for at least 4 hours prior to the scan.
-
A detailed explanation of the procedure should be provided to the patient to ensure compliance and minimize anxiety.
2. MRS System and Hardware:
-
A 3-Tesla clinical MRI scanner is recommended.
-
A dedicated dual-tuned (1H/31P) cardiac surface coil should be used for signal transmission and reception.
3. Patient Positioning:
-
The patient is positioned supine on the scanner table.
-
The 31P surface coil is placed over the chest, centered on the heart.
4. Shimming and Localization:
-
Initial scout images are acquired to locate the heart.
-
Shimming is performed on a voxel of interest (e.g., 25x25x40 mm) placed in the interventricular septum to optimize magnetic field homogeneity.
5. 31P-MRS Acquisition:
-
A non-ECG-gated, free-breathing 3D chemical shift imaging (CSI) sequence is employed.
-
Pulse Sequence: 3D acquisition-weighted ultra-short echo time (UTE) CSI.
-
Repetition Time (TR): 1000 ms.
-
Echo Time (TE): ~0.6 ms.
-
Field of View (FOV): 350 x 350 x 350 mm³.
-
Matrix Size: 22 x 22 x 10.
-
Acquisition Time: Approximately 30 minutes.
-
Saturation bands are placed over the liver and skeletal muscle to minimize signal contamination.
6. Data Processing and Analysis:
-
The acquired spectra are processed using a semi-automated fitting algorithm (e.g., AMARES in a MATLAB-based toolbox like OXSA).
-
The areas under the PCr and γ-ATP peaks are quantified to determine the PCr/ATP ratio.
Caption: Workflow for 31P-MRS measurement of myocardial energetics.
Protocol 2: Quantification of Myocardial Triglyceride Content using 1H-MRS
This protocol details the measurement of myocardial steatosis by quantifying the triglyceride content within the heart muscle.
1. Patient Preparation:
-
Patients should fast for at least 4 hours prior to the scan.
2. MRS System and Hardware:
-
A 3-Tesla clinical MRI scanner is recommended.
-
A standard cardiac phased-array receiver coil is used.
3. Patient Positioning:
-
The patient is positioned supine on the scanner table.
4. Localization:
-
A voxel of interest (typically 10x20x30 mm) is placed within the interventricular septum, avoiding epicardial fat and the ventricular cavities.
5. 1H-MRS Acquisition:
-
An ECG-gated and respiratory-gated single-voxel spectroscopy (SVS) sequence is used.
-
Pulse Sequence: Point-resolved spectroscopy (PRESS) or stimulated echo acquisition mode (STEAM).
-
Acquisition is timed to end-systole and end-expiration to minimize motion artifacts.
6. Data Processing and Analysis:
-
The acquired spectra are analyzed to identify the water and lipid (triglyceride) peaks.
-
The myocardial triglyceride content is expressed as a percentage of the water signal.
Caption: Workflow for 1H-MRS measurement of myocardial triglycerides.
Protocol 3: Assessment of Pyruvate Dehydrogenase (PDH) Flux using Hyperpolarized 13C-MRS
This advanced protocol measures the metabolic flux through the pyruvate dehydrogenase (PDH) enzyme complex by tracking the conversion of hyperpolarized [1-13C]pyruvate to [13C]bicarbonate.
1. Patient Preparation:
-
Patients should fast overnight.
-
An intravenous line is placed for the injection of the hyperpolarized agent.
2. Hyperpolarization:
-
[1-13C]pyruvate is hyperpolarized using a dynamic nuclear polarization (DNP) system (e.g., GE SPINlab).
3. MRS System and Hardware:
-
A 3-Tesla clinical MRI scanner equipped for multinuclear spectroscopy.
-
A 13C transmit/receive coil.
4. Patient Positioning:
-
The patient is positioned supine in the scanner.
5. 13C-MRS Acquisition:
-
A dynamic 13C MRS sequence is initiated.
-
The hyperpolarized [1-13C]pyruvate is injected intravenously as a bolus (e.g., 0.4 mL/kg at a rate of 5 mL/s).[4]
-
Spectroscopic data are acquired dynamically over time (e.g., every 1-2 seconds) to capture the conversion of pyruvate to its metabolic products (lactate, alanine, and bicarbonate).
6. Data Processing and Analysis:
-
The time-course of the 13C-labeled metabolites is analyzed.
-
The ratio of the integrated [13C]bicarbonate signal to the [1-13C]pyruvate signal is calculated to provide a measure of PDH flux.
Caption: Workflow for hyperpolarized 13C-MRS measurement of PDH flux.
Conclusion
This compound holds promise as a novel therapeutic agent for cardiac conditions characterized by metabolic dysregulation. Magnetic Resonance Spectroscopy provides a suite of non-invasive tools to mechanistically assess the impact of Ninerafaxstat on myocardial energy metabolism. The protocols outlined in these application notes, derived from pioneering clinical trials, offer a framework for researchers to design and execute studies aimed at further elucidating the metabolic effects of this and other cardiac mitotropes. The ability to quantify changes in myocardial energetics, steatosis, and metabolic fluxes in vivo is invaluable for the development and evaluation of new cardiovascular therapies.
References
Troubleshooting & Optimization
Technical Support Center: Ninerafaxstat In Vivo Experiments
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing Ninerafaxstat in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ninerafaxstat?
A1: Ninerafaxstat is a cardiac mitotrope, specifically a partial fatty acid oxidation (pFOX) inhibitor.[1][2] Its primary mechanism is the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[3] This inhibition causes a metabolic shift in the heart, from relying primarily on fatty acids to utilizing glucose for energy production.[1][2] This is significant because glucose oxidation requires less oxygen to produce the same amount of ATP, thereby increasing cardiac efficiency, especially under ischemic conditions.[3]
Q2: Is Ninerafaxstat a prodrug?
A2: Yes, preclinical studies have shown that Ninerafaxstat is a prodrug with three metabolically active metabolites.[1][3]
Q3: What are the potential therapeutic applications of Ninerafaxstat?
A3: Ninerafaxstat is being investigated for cardiovascular diseases characterized by myocardial energy imbalance.[1] Clinical trials have focused on its potential for treating non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[2][4]
Q4: What are the known effects of Ninerafaxstat on cardiac function?
A4: In clinical trials, Ninerafaxstat has been shown to improve cardiac energetics, as evidenced by an increased phosphocreatine (B42189) to adenosine (B11128) triphosphate (PCr/ATP) ratio.[5] It has also been associated with improved diastolic function and ventilatory efficiency during exercise.[4][6] Notably, it does not appear to have significant effects on heart rate, rhythm, ejection fraction, or blood pressure.[2][7]
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in an animal model.
-
Possible Cause 1: Suboptimal Dosage.
-
Troubleshooting Step: As specific preclinical dosages are not widely published, a dose-response study is highly recommended to determine the optimal concentration for your specific animal model and disease state.
-
-
Possible Cause 2: Inadequate Drug Exposure.
-
Possible Cause 3: Animal Model Selection.
-
Troubleshooting Step: Ensure your chosen animal model has a metabolic phenotype that is relevant to the mechanism of Ninerafaxstat. For example, a model with demonstrable reliance on fatty acid oxidation for cardiac energy would be more likely to respond to a pFOX inhibitor.
-
Issue 2: Unexpected Toxicity or Adverse Events.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: While clinical trials have shown Ninerafaxstat to be generally well-tolerated, it is important to monitor for any signs of toxicity in your animal model.[6] This should include regular monitoring of animal weight, behavior, and food/water intake. Consider performing baseline and post-treatment blood work to assess liver and kidney function.
-
-
Possible Cause 2: Formulation or Vehicle Effects.
-
Troubleshooting Step: Always run a vehicle-only control group to distinguish between the effects of the vehicle and the drug itself. If you are observing toxicity, consider whether the formulation is appropriate for the route of administration and if it could be contributing to the adverse events.
-
Data Presentation
Table 1: Summary of Ninerafaxstat Phase 2 Clinical Trial Data in nHCM
| Parameter | Ninerafaxstat Group | Placebo Group | p-value | Citation |
| Serious Adverse Events | 11.8% (4 out of 34 patients) | 6.1% (2 out of 33 patients) | - | [6] |
| Change in VE/VCO2 Slope | -0.3 | +1.6 | 0.006 | [3][6] |
| Change in Peak VO2 | No significant difference | No significant difference | 0.90 | [6] |
| Improvement in KCCQ-CSS (symptomatic patients) | +9.4 points | - | 0.04 | [6] |
KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score; VE/VCO2: Ventilatory Efficiency
Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of a pFOX Inhibitor in a Rodent Model of Heart Failure
Note: This is a generalized protocol and should be adapted for Ninerafaxstat based on preliminary dose-finding and formulation studies.
-
Animal Model: Utilize a validated rodent model of heart failure (e.g., transverse aortic constriction (TAC) or myocardial infarction).
-
Formulation:
-
Based on the physicochemical properties of Ninerafaxstat, develop a suitable formulation for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include saline, PBS, or a suspension with a small percentage of Tween 80 or DMSO.
-
Conduct a small pilot study to ensure the tolerability of the chosen vehicle and formulation.
-
-
Dosing:
-
Perform a dose-escalation study to identify a well-tolerated and effective dose. Start with a low dose and escalate, monitoring for signs of toxicity.
-
The dosing frequency should be determined based on the pharmacokinetic profile of Ninerafaxstat's active metabolites in the chosen species.
-
-
Administration:
-
Administer Ninerafaxstat or vehicle to the animals for the predetermined study duration.
-
-
Endpoint Analysis:
-
Cardiac Function: Assess cardiac function using echocardiography to measure parameters like ejection fraction, fractional shortening, and diastolic function.
-
Metabolic Analysis: At the end of the study, isolate hearts and perform ex vivo analysis of fatty acid oxidation rates or metabolomics to confirm the target engagement of Ninerafaxstat.
-
Histology: Perform histological analysis of heart tissue to assess for changes in fibrosis or cellular morphology.
-
Mandatory Visualizations
Caption: Mechanism of action of Ninerafaxstat in cardiac cells.
Caption: A general workflow for an in vivo experiment with Ninerafaxstat.
Caption: A decision tree for troubleshooting inconsistent efficacy.
References
- 1. johnsonfrancis.org [johnsonfrancis.org]
- 2. imbria.com [imbria.com]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Ninerafaxstat in the Treatment of Diabetic Cardiomyopathy and Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]
- 7. IMPROVE-HCM: Ninerafaxstat May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]
Ninerafaxstat stability in different experimental buffers
Disclaimer: As an investigational compound, detailed public data on the stability of Ninerafaxstat in various experimental buffers is limited. This guide provides a framework based on best practices for small molecule stability testing to empower researchers to assess its stability in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Ninerafaxstat are inconsistent, or I'm observing a loss of activity over time. What are the potential causes?
A1: Inconsistent results or loss of compound activity in aqueous solutions can stem from either physical instability (solubility issues) or chemical instability (degradation).
-
Chemical Degradation: Compounds can degrade via several pathways in aqueous buffers.
-
Hydrolysis: The presence of water can cleave labile functional groups like esters or amides. This process is often pH-dependent, with degradation accelerated in highly acidic or basic conditions.[1][2]
-
Oxidation: Many organic molecules are sensitive to dissolved oxygen in buffers or exposure to air.[1][2] Light can also catalyze oxidative degradation.[2]
-
pH-Dependent Instability: The stability of a compound can be highly dependent on the pH of the buffer. Most drugs exhibit maximal stability in a pH range of 4 to 8.[3][4]
-
-
Physical Instability:
-
Precipitation: The compound may be precipitating out of your experimental buffer, especially when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium. This reduces the effective concentration and can be mistaken for degradation.[1]
-
Adsorption: The compound might adsorb to the surfaces of plastic labware (e.g., tubes, pipette tips, assay plates), lowering the concentration available for the experiment.[1]
-
Q2: How can I determine the optimal buffer conditions for my experiments with Ninerafaxstat?
A2: A systematic approach is recommended. You should perform a preliminary stability study by incubating Ninerafaxstat in a panel of buffers relevant to your planned experiments. Key factors to evaluate include:
-
Buffer pH: Test a range of pH values (e.g., 5.0, 6.5, 7.4, 8.0) to identify the pH at which the compound is most stable.[3]
-
Buffer Species: Different buffer salts (e.g., phosphate, Tris, citrate) can influence compound stability.[3]
-
Temperature: Assess stability at the temperatures you will use for your experiments (e.g., room temperature, 37°C) and for storage (e.g., 4°C).[2]
The most reliable method is to prepare fresh solutions for each experiment. If solutions must be stored, their stability under those specific storage conditions should be validated.[1]
Q3: I noticed a precipitate forming when I dilute my Ninerafaxstat DMSO stock into my aqueous assay buffer. What should I do?
A3: This indicates that you may be exceeding the kinetic solubility of the compound in your final buffer. Consider the following troubleshooting steps:
-
Lower the Final Concentration: The simplest solution may be to work at a lower final concentration of Ninerafaxstat.
-
Optimize the Dilution Method: Add the DMSO stock to your buffer while vortexing or mixing vigorously to facilitate rapid dispersion and minimize localized high concentrations that can trigger precipitation.
-
Use a Co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., ethanol) in your final buffer can sometimes improve solubility. However, you must first confirm that the co-solvent does not interfere with your experimental assay.[1]
-
Adjust Buffer pH: The solubility of many compounds is pH-dependent. Test whether adjusting the buffer pH (while ensuring it remains compatible with your assay) improves solubility.[5]
Q4: What are the best practices for preparing and storing stock solutions of Ninerafaxstat?
A4: Proper handling and storage of stock solutions are critical for reproducible results.
-
Solvent Selection: High-purity, anhydrous DMSO is a common first choice for creating high-concentration stock solutions of small molecules.[6]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed, amber glass or inert polypropylene (B1209903) vials to protect from light and moisture.[6][7]
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes. This prevents degradation that can be caused by repeated warming and freezing.[6]
-
Inert Gas: For compounds known to be sensitive to oxidation, displacing the air in the vial headspace with an inert gas like argon or nitrogen before sealing can prolong stability.[6]
Hypothetical Stability Data for Ninerafaxstat
The following table is for illustrative purposes only and provides a template for how researchers can present their own stability data. The values are not actual experimental data for Ninerafaxstat.
| Buffer System | pH | Temperature (°C) | % Remaining after 8h | % Remaining after 24h | Observations |
| PBS | 7.4 | 37 | 94.2% | 85.1% | Minor degradation observed. |
| PBS | 7.4 | 25 | 98.5% | 96.3% | Stable. |
| Tris-HCl | 8.0 | 37 | 88.7% | 72.4% | Significant degradation. |
| Citrate | 5.5 | 37 | 99.1% | 97.8% | Highly stable. |
| Cell Culture Media + 10% FBS | 7.4 | 37 | 91.5% | 79.6% | Degradation in media. |
Experimental Protocols
General Protocol for Assessing Ninerafaxstat Stability in Aqueous Buffers
This protocol outlines a method to evaluate the chemical stability of a compound in solution over time.[1]
-
Prepare Stock Solution: Create a concentrated stock solution of Ninerafaxstat (e.g., 10 mM) in 100% anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution into each of the desired aqueous buffers (e.g., PBS pH 7.4, Tris-HCl pH 8.0) to a final working concentration (e.g., 10 µM).
-
Establish Time Zero (T=0): Immediately after preparation, take an aliquot of each working solution. Quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This T=0 sample will serve as the baseline.[6]
-
Incubate Samples: Aliquot the remaining working solutions into separate, sealed vials for each future time point and temperature condition (e.g., 4°C, 25°C, 37°C). Store them under the specified conditions, protected from light.[1]
-
Collect Time-Point Samples: At each designated time point (e.g., 2, 4, 8, 24, 48 hours), remove one vial for each condition. Process these samples in the same manner as the T=0 sample.
-
Analytical Measurement: Analyze all samples (T=0 and subsequent time points) using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The method should be able to separate the parent compound from any potential degradants.[8]
-
Data Analysis: Calculate the percentage of Ninerafaxstat remaining at each time point relative to the T=0 sample for each condition. A decrease in the peak area of the parent compound over time indicates instability.
Visual Guides
Caption: Troubleshooting workflow for compound instability.
Caption: Experimental workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. hoparx.org [hoparx.org]
- 8. chromatographyonline.com [chromatographyonline.com]
How to prevent degradation of Ninerafaxstat trihydrochloride in solution
Technical Support Center: Ninerafaxstat Trihydrochloride
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions to help you ensure the stability and integrity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO up to concentrations of approximately 41.67 - 45 mg/mL.[1][2][3] For optimal results, use newly opened, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture absorbed by the solvent.[1][2][3] Gentle warming (up to 60°C) and ultrasonication can be used to facilitate dissolution.[1][3]
Q2: How should I store the solid compound and my prepared stock solutions?
A2: Proper storage is critical to prevent degradation. Storage conditions differ for the solid compound and solutions. It is highly recommended to aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Instructions |
| Solid | 4°C | Long-term | Store in a tightly sealed container, protected from moisture.[1][3][4] |
| Stock Solution | -20°C | Up to 1 month | Aliquot and store in sealed vials, protected from moisture.[1][5] |
| Stock Solution | -80°C | Up to 6 months | Aliquot and store in sealed vials, protected from moisture.[1][5] |
Q3: Can I store the compound at room temperature?
A3: The solid compound is stable enough for shipping at ambient temperature for a few weeks.[6] However, for long-term storage, the recommended temperature is 4°C for the solid powder and -20°C or -80°C for solutions.[1][6]
Troubleshooting Guides
Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?
A4: Cloudiness or precipitation can occur for several reasons, including solubility limits being exceeded or improper storage.
-
Confirm Concentration: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent (approx. 41.67 mg/mL in fresh DMSO).[1][3]
-
Aid Dissolution: Gentle warming (up to 60°C) and/or sonication can help redissolve the compound.[1][5] Be cautious with heating to avoid potential degradation.
-
Check Solvent Quality: The use of old or hygroscopic DMSO can significantly lower the solubility of this compound.[1][2] Try preparing a fresh solution with a new, unopened bottle of anhydrous DMSO.
-
Review Storage: If the solution was stored improperly (e.g., not sealed, repeated freeze-thaw cycles), the compound may have degraded or precipitated.[1]
Caption: Troubleshooting workflow for cloudy solutions.
Q5: How can I prevent degradation during solution preparation and handling?
A5: Following best practices during preparation and handling is crucial. This includes using the correct solvent, adhering to storage guidelines, and minimizing environmental exposure.
Caption: Best practices workflow for solution preparation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol details the preparation of a stock solution for in vitro use.
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 41.67 mg/mL).[1][3]
-
To aid dissolution, vortex the solution thoroughly. If necessary, use an ultrasonic bath or warm the solution gently to no more than 60°C until the solid is fully dissolved.[1]
-
Once a clear solution is obtained, dispense it into single-use aliquots in tightly sealed vials.
-
Store the aliquots immediately at -80°C for up to 6 months or -20°C for up to 1 month.[1][5]
Protocol 2: Example Formulations for In Vivo Use
The following are example formulations that have been used for delivering Ninerafaxstat (the free base) in vivo.[5] These may serve as a starting point for developing a suitable formulation for the trihydrochloride salt. Note that achieving a clear solution at 2.5 mg/mL may require ultrasonication.[5]
Table 2: Example In Vivo Formulations
| Formulation Component | Protocol A | Protocol B | Protocol C |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Final Concentration | 2.5 mg/mL | 2.5 mg/mL | 2.5 mg/mL |
Method for Protocol A: To prepare 1 mL, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a total volume of 1 mL.[5]
References
Addressing off-target effects of Ninerafaxstat in research
Welcome to the technical support center for Ninerafaxstat. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and address potential off-target effects of Ninerafaxstat in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ninerafaxstat?
A1: Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor.[1] Its primary molecular target is believed to be 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid β-oxidation pathway.[2] By inhibiting this enzyme, Ninerafaxstat shifts cardiac energy metabolism from relying on fatty acid oxidation to the more oxygen-efficient process of glucose oxidation.[3] This is thought to improve cardiac function, especially in conditions of metabolic stress.[3]
Q2: What is the known safety profile of Ninerafaxstat in clinical trials?
A2: In Phase 2 clinical trials for nonobstructive hypertrophic cardiomyopathy (nHCM), Ninerafaxstat has been reported to be safe and well-tolerated.[4][5] There were no significant differences in the rates of adverse events between the Ninerafaxstat and placebo groups.[4] Specifically, no adverse effects on ejection fraction, blood pressure, or heart rate were noted.[4][5] Reported treatment-emergent serious adverse events in the Ninerafaxstat group included conditions such as diverticulitis, pyelonephritis, and COVID-19 pneumonia, though a causal link to off-target molecular effects has not been established.[5][6][7][8]
Q3: Are there known off-target interactions for Ninerafaxstat?
A3: To date, specific molecular off-target interactions of Ninerafaxstat have not been publicly detailed. As with many small molecule inhibitors, there is a potential for off-target effects. Given that Ninerafaxstat's primary target is a thiolase, it is plausible that it could interact with other thiolase isoforms or enzymes with similar active site architecture. Unintended interactions with kinases are also a common feature of small molecule drugs. Proactive screening for such interactions is a key component of preclinical research.
Q4: What are the different isoforms of 3-ketoacyl-CoA thiolase, and could they be off-targets?
A4: The 3-ketoacyl-CoA thiolase enzyme family includes multiple forms located in both mitochondria and peroxisomes.[9][10] In mammals, there are two main types of peroxisomal thiolase, A and B, which are products of distinct genes (Acaa1a and Acaa1b in mice) and have different tissue expression profiles.[11] The liver shows the highest expression of peroxisomal 3-ketoacyl-CoA thiolase.[12] Given the existence of these isoforms, there is a potential for Ninerafaxstat to exhibit off-target inhibition of other thiolases, which could lead to tissue-specific effects.
Troubleshooting Guide: Investigating Unexpected Experimental Results
This guide provides a structured approach to identifying potential off-target effects of Ninerafaxstat when your experimental results deviate from the expected on-target outcome.
Issue 1: Unexplained Changes in Cell Signaling Pathways
You observe modulation of a signaling pathway that is not directly linked to fatty acid oxidation (e.g., unexpected changes in phosphorylation of key signaling proteins).
Possible Cause: Off-target inhibition or activation of one or more protein kinases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected signaling changes.
Detailed Experimental Protocol: In Vitro Kinase Selectivity Profiling
This protocol outlines a typical radiometric assay to determine the IC50 values of Ninerafaxstat against a large panel of protein kinases.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Ninerafaxstat in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup: In a 384-well plate, add the appropriate kinase reaction buffer, followed by the specific recombinant kinase for each well.
-
Inhibitor Addition: Add the diluted Ninerafaxstat or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific peptide or protein substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Km for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Separation: Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates. Wash the plates to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each Ninerafaxstat concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Data Presentation: Hypothetical Kinase Selectivity Profile for Ninerafaxstat
| Target | IC50 (nM) | Target Family | Comments |
| 3-Ketoacyl-CoA Thiolase (On-Target) | 50 | Thiolase | Potent on-target activity |
| Kinase A | 850 | Tyrosine Kinase | Moderate off-target inhibition |
| Kinase B | 2,300 | Serine/Threonine Kinase | Weak off-target inhibition |
| Kinase C | >10,000 | Serine/Threonine Kinase | No significant inhibition |
| Kinase D | 1,250 | Tyrosine Kinase | Weak off-target inhibition |
| Kinase E | >10,000 | Lipid Kinase | No significant inhibition |
Issue 2: Unanticipated Phenotypic Changes or Global Protein Expression Alterations
You observe widespread, unexpected changes in cellular phenotype, protein expression, or thermal stability that cannot be explained by the inhibition of fatty acid oxidation alone.
Possible Cause: Broad, unidentified off-target protein interactions.
Troubleshooting Workflow:
Caption: Workflow for identifying global off-target interactions.
Detailed Experimental Protocol: Proteome-Wide Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry
This protocol provides a general workflow for identifying protein targets of Ninerafaxstat in an unbiased manner within intact cells.
-
Cell Culture and Treatment: Culture the cells of interest to a sufficient density. Treat the cells with either Ninerafaxstat (at a relevant concentration) or vehicle (DMSO) for a duration that allows for cellular uptake and target engagement (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles in liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Mass Spectrometry:
-
Carefully collect the supernatant (soluble protein fraction).
-
Perform a protein concentration assay (e.g., BCA) to ensure equal protein loading.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each protein, plot the relative amount of soluble protein as a function of temperature for both the treated and control samples to generate melting curves.
-
Identify proteins that exhibit a significant thermal shift (change in melting temperature) in the presence of Ninerafaxstat. These are your potential on-target and off-target proteins.
-
Data Presentation: Hypothetical Proteome-Wide CETSA Hits for Ninerafaxstat
| Protein | Thermal Shift (ΔTm, °C) | Putative Role | Validation Priority |
| 3-Ketoacyl-CoA Thiolase, mitochondrial | +5.2 | On-Target (Fatty Acid Oxidation) | High (Confirmation) |
| Peroxisomal 3-ketoacyl-CoA thiolase A | +2.1 | Fatty Acid Oxidation | High |
| Dihydroorotate Dehydrogenase (DHODH) | +1.8 | Pyrimidine Biosynthesis, Redox Balance | Medium |
| Aromatic Amino Acid Aminotransferase | -1.5 | Amino Acid Metabolism | Medium |
| Kinase A | +1.2 | Cell Signaling | High (Correlate with kinase screen) |
| Uncharacterized Protein Z | +3.5 | Unknown | Low |
References
- 1. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. poison.org [poison.org]
- 3. Trimetazidine - Wikipedia [en.wikipedia.org]
- 4. Ninerafaxstat Well-Tolerated and Safe for Nonobstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. IMPROVE-HCM: Ninerafaxstat May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]
- 7. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]
- 8. Safety and Efficacy of Metabolic Modulation With Ninerafaxstat in Patients With Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiolase - Wikipedia [en.wikipedia.org]
- 10. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human Peroxisomal 3-Ketoacyl-CoA Thiolase: Tissue Expression and Metabolic Regulation : Human Peroxisomal Thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Ninerafaxstat treatment protocols for different cell lines
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Ninerafaxstat in pre-clinical studies, this technical support center provides essential guidance on treatment protocols for various cell lines. Given that Ninerafaxstat is a novel cardiac mitotrope currently in clinical development, publicly available data on its use in diverse in vitro cell models is limited.[1][2][3][4] This guide offers a framework based on its mechanism of action and data from analogous partial Fatty Acid Oxidation (pFOX) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ninerafaxstat?
A1: Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor.[1] It competitively inhibits 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[5] This inhibition leads to a metabolic shift from fatty acid oxidation to glucose oxidation for energy production, which can be more efficient in terms of oxygen consumption per ATP molecule generated.[5]
Q2: What is the primary application of Ninerafaxstat in a research setting?
A2: In a laboratory setting, Ninerafaxstat is primarily used to study the effects of modulating cellular energy metabolism. Researchers can investigate the impact of inhibiting fatty acid oxidation on various cellular processes, such as proliferation, apoptosis, differentiation, and stress responses in different cell types, including cancer cells, cardiomyocytes, and fibroblasts.
Q3: How should I prepare a stock solution of Ninerafaxstat?
A3: Ninerafaxstat is soluble in DMSO.[5] A common starting point for a stock solution is 10 mM in DMSO. For in vivo studies, specific formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline, or in corn oil have been described to achieve a concentration of 2.5 mg/mL.[5] When preparing solutions, gentle heating and/or sonication can aid in dissolution if precipitation occurs.[5]
Q4: What are the recommended storage conditions for Ninerafaxstat?
A4: The solid compound should be stored at 4°C, sealed away from moisture. In solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, sealed to prevent moisture contamination.[6]
Q5: Are there known off-target effects for pFOX inhibitors that I should be aware of?
A5: While specific off-target effects for Ninerafaxstat are not widely documented in preclinical studies, research on other pFOX inhibitors like etomoxir (B15894) has revealed potential off-target effects, especially at higher concentrations. For instance, high concentrations of etomoxir have been shown to impair mitochondrial respiration independently of its effect on CPT1, the enzyme it primarily targets.[7] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cellular metabolism (e.g., no change in oxygen consumption or lactate (B86563) production). | - Incorrect dosage: The concentration of Ninerafaxstat may be too low for the specific cell line. - Cell line characteristics: The cell line may not heavily rely on fatty acid oxidation for energy, especially in high-glucose media. - Assay sensitivity: The metabolic assay used may not be sensitive enough to detect subtle changes. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). - Culture cells in low-glucose or galactose-containing media to force reliance on oxidative phosphorylation and fatty acid metabolism. - Utilize a more sensitive assay, such as a radiolabeled substrate oxidation assay or a Seahorse XF Analyzer. |
| Unexpected cytotoxicity or a decrease in cell viability. | - Off-target effects: At higher concentrations, Ninerafaxstat may have off-target effects leading to toxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Metabolic inflexibility: The cell line may be unable to compensate for the inhibition of fatty acid oxidation by upregulating glucose metabolism, leading to an energy crisis. | - Lower the concentration of Ninerafaxstat and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold. - Ensure the final concentration of the solvent in the culture media is below a toxic level (typically <0.5% for DMSO). - Assess the glucose uptake and glycolytic capacity of your cell line to understand its metabolic flexibility. |
| Variability in experimental results. | - Inconsistent drug preparation: The Ninerafaxstat stock solution may not be homogenous or may have degraded. - Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect metabolic phenotypes. | - Ensure the stock solution is fully dissolved and properly stored. Prepare fresh dilutions for each experiment. - Standardize cell culture protocols, including seeding density and the passage number of cells used for experiments. |
Data on pFOX Inhibitors in Different Cell Lines
Since specific quantitative data for Ninerafaxstat's effects on various research cell lines are not yet widely published, the following table summarizes data from studies using other pFOX inhibitors to provide a comparative reference.
| Compound | Cell Line | Concentration Range | Observed Effect | Citation |
| Etomoxir | BT549 (Breast Cancer) | 10 µM - 200 µM | Inhibition of fatty acid oxidation; reduction in cell proliferation at higher concentrations. | [7] |
| Etomoxir | UM-UC-3, T24 (Bladder Cancer) | 25 µM - 200 µM | Dose-dependent inhibition of cell viability; cell cycle arrest at G0/G1 phase. | [8] |
| Etomoxir | HL60 (Leukemia) | 25 µM - 200 µM | Inhibition of mitochondrial respiration; potentiation of arsenic trioxide-induced apoptosis. | [9] |
| Trimetazidine | Jurkat (Leukemia) | 0.02 mM - 2.20 mM | Protection against H₂O₂-induced DNA damage. | [10] |
| Trimetazidine | C2C12 (Myoblasts) | Not specified | Reversed high palmitic acid-induced atrophy and mitochondrial dysfunction. | [11] |
| Ranolazine | Human Colorectal Cancer Cells | >2.5 µM | Inhibition of Matrigel invasion, particularly under hypoxic conditions. | [12] |
Experimental Protocols & Methodologies
General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of Working Solution: Dilute the Ninerafaxstat stock solution (e.g., 10 mM in DMSO) in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of Ninerafaxstat. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform the desired downstream assays to assess the effects of the treatment.
Key Experimental Assays
1. Fatty Acid Oxidation (FAO) Assay
This protocol provides a general method for measuring FAO in cultured cells.
-
Principle: This assay measures the oxidation of a radiolabeled fatty acid substrate (e.g., ³H-palmitate) to ³H₂O.
-
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Pre-treat cells with Ninerafaxstat or a vehicle control for a specified duration.
-
Add the radiolabeled fatty acid substrate to the culture medium.
-
Incubate for a defined period to allow for cellular uptake and oxidation.
-
Collect the culture supernatant.
-
Separate the ³H₂O from the unoxidized ³H-palmitate using a separation column or by precipitation.
-
Quantify the amount of ³H₂O using a scintillation counter.
-
Normalize the results to the total protein content of the cells.
-
2. Glucose Consumption Assay
This protocol outlines a colorimetric method to measure glucose uptake from the culture medium.
-
Principle: This assay utilizes glucose oxidase to catalyze the oxidation of glucose, which produces a colorimetric product that can be measured spectrophotometrically.[13]
-
Procedure:
-
Treat cells with Ninerafaxstat or a vehicle control for the desired duration.
-
At the end of the treatment period, collect a small aliquot of the culture medium.
-
Add the medium sample to the glucose assay reagent, which typically contains glucose oxidase and a chromogenic substrate.
-
Incubate the reaction for a specified time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the glucose concentration based on a standard curve generated with known glucose concentrations. The amount of glucose consumed is the difference between the glucose concentration in control wells (without cells) and the experimental wells.
-
Visualizations
Caption: Mechanism of action of Ninerafaxstat in cellular energy metabolism.
Caption: General experimental workflow for in vitro studies with Ninerafaxstat.
Caption: Logical troubleshooting guide for common issues in Ninerafaxstat experiments.
References
- 1. imbria.com [imbria.com]
- 2. imbria.com [imbria.com]
- 3. Ninerafaxstat Well-Tolerated and Safe for Nonobstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 4. Ninerafaxstat - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Apoptotic Efficacy of Etomoxir in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimetazidine protects low-density lipoproteins from oxidation and cultured cells exposed to H(2)O(2) from DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ranolazine: a potential anti-metastatic drug targeting voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A colorimetric assay for the measurement of D-glucose consumption by cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ninerafaxstat-Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity observed during in vitro experiments with Ninerafaxstat.
Frequently Asked Questions (FAQs)
Q1: What is Ninerafaxstat and what is its mechanism of action?
Ninerafaxstat is an investigational drug that acts as a partial fatty acid oxidation (pFOX) inhibitor. Its primary mechanism is to shift cellular energy metabolism from relying on fatty acid oxidation towards more efficient glucose oxidation for ATP production. This is achieved by partially inhibiting enzymes involved in the beta-oxidation of fatty acids in the mitochondria.
Q2: Is Ninerafaxstat expected to be cytotoxic in vitro?
While clinical trials have shown Ninerafaxstat to be generally well-tolerated in humans, in vitro experiments, which often use higher concentrations and different cell systems, may reveal cytotoxic effects.[1] The metabolic shift induced by Ninerafaxstat could lead to cytotoxicity in cell types that are highly dependent on fatty acid oxidation for energy and survival.
Q3: What are the potential mechanisms of Ninerafaxstat-induced cytotoxicity in vitro?
Based on its mechanism of action and findings with other fatty acid oxidation inhibitors, potential mechanisms for cytotoxicity include:
-
Metabolic Stress: Cells unable to adapt to the metabolic shift from fatty acid oxidation to glycolysis may experience energy depletion (reduced ATP levels), leading to cell death.
-
Induction of Apoptosis: Inhibition of fatty acid oxidation has been shown to induce apoptosis (programmed cell death) in certain cell types, potentially through the activation of pro-apoptotic proteins.
-
Increased Oxidative Stress: A shift in metabolism can sometimes lead to an imbalance in reactive oxygen species (ROS) production, causing cellular damage.
Q4: How can I mitigate Ninerafaxstat-induced cytotoxicity in my experiments?
Mitigation strategies focus on addressing the potential mechanisms of cytotoxicity:
-
Optimize Ninerafaxstat Concentration: Determine the minimal effective concentration that achieves the desired metabolic shift without causing significant cell death.
-
Supplement Culture Media: Providing alternative energy sources, such as supplementing with glucose or specific fatty acids like palmitic acid, may rescue cells from cytotoxicity.
-
Antioxidant Co-treatment: If increased ROS is suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.
-
Cell Line Selection: Be aware that different cell lines will have varying dependencies on fatty acid oxidation and may exhibit different sensitivities to Ninerafaxstat.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity Observed
Problem: You observe a significant decrease in cell viability at concentrations of Ninerafaxstat you expected to be non-toxic.
Table 1: Troubleshooting High Cytotoxicity
| Possible Cause | Recommended Solution | Verification Method |
| Cell type is highly dependent on fatty acid oxidation. | Perform a dose-response curve to determine the EC50. Consider using a cell line known to be more reliant on glycolysis. | Compare EC50 values across different cell lines. |
| Nutrient depletion in the culture medium. | Ensure the culture medium has adequate glucose levels. Consider supplementing with additional glucose. | Measure glucose concentration in the medium over the course of the experiment. |
| Induction of apoptosis. | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if cytotoxicity is rescued. | Perform an apoptosis assay (e.g., Annexin V/PI staining). |
| Increased oxidative stress. | Co-treat with an antioxidant (e.g., N-acetylcysteine). | Measure intracellular ROS levels (e.g., using a DCFDA assay). |
Guide 2: Inconsistent or Variable Cytotoxicity Results
Problem: You are observing high variability in cytotoxicity measurements between replicate wells or between experiments.
Table 2: Troubleshooting Inconsistent Results
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Compound precipitation. | Visually inspect wells for precipitate. Ensure Ninerafaxstat is fully dissolved in the vehicle and culture medium. |
| Fluctuations in incubator conditions. | Regularly check and calibrate incubator temperature and CO2 levels. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Cells in culture
-
Ninerafaxstat
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of Ninerafaxstat and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[2]
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials:
-
Cells in culture
-
Ninerafaxstat
-
96-well plate
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with Ninerafaxstat and controls. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired time.
-
Carefully collect the cell culture supernatant.
-
Follow the manufacturer's protocol to mix the supernatant with the reaction mixture.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).
-
Measure the absorbance at the recommended wavelength (typically 490 nm).[4][5]
-
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the amount of ATP in viable cells, which is a direct indicator of metabolic activity.
-
Materials:
-
Cells in culture
-
Ninerafaxstat
-
Opaque-walled 96-well plate
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate and incubate overnight.
-
Treat cells with Ninerafaxstat and controls.
-
Incubate for the desired time.
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6][7]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure luminescence with a luminometer.[8]
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells in culture
-
Ninerafaxstat
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Ninerafaxstat and controls for the desired time.
-
Harvest the cells (including any floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.[9]
-
DCFDA Cellular ROS Detection Assay
This assay measures intracellular reactive oxygen species (ROS) levels.
-
Materials:
-
Cells in culture
-
Ninerafaxstat
-
DCFDA/H2DCFDA Cellular ROS Assay Kit
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well plate (black, clear bottom for microscopy) and allow them to adhere.
-
Remove the culture medium and wash the cells with 1X Assay Buffer from the kit.
-
Add the DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C.[10][11]
-
Wash the cells again with 1X Assay Buffer.
-
Treat the cells with Ninerafaxstat and controls.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) at different time points.[12]
-
Visualizations
Caption: Ninerafaxstat's mechanism of action.
Caption: Troubleshooting workflow for cytotoxicity.
Caption: Potential apoptosis signaling pathway.
References
- 1. kumc.edu [kumc.edu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. cellbiologics.com [cellbiologics.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. content.abcam.com [content.abcam.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
Navigating the Therapeutic Landscape of Non-Obstructive Hypertrophic Cardiomyopathy: A Comparative Analysis of Ninerafaxstat and Other Treatment Modalities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ninerafaxstat (B12786360) against current and emerging treatments for non-obstructive hypertrophic cardiomyopathy (nHCM). It incorporates experimental data, detailed methodologies, and visual representations of key pathways to support informed decision-making in this evolving field.
Non-obstructive hypertrophic cardiomyopathy (nHCM) presents a significant therapeutic challenge, with symptomatic patients experiencing exercise limitation and a diminished quality of life in the absence of approved targeted therapies.[1][2] The current standard of care primarily relies on medications that offer symptomatic relief but do not address the underlying pathophysiology.[3] However, the therapeutic pipeline is active, with novel agents like ninerafaxstat and cardiac myosin inhibitors being investigated for their potential to improve outcomes in this patient population.
Ninerafaxstat: A Novel Approach Targeting Myocardial Energetics
Ninerafaxstat is a first-in-class cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor.[4][5] By partially inhibiting the beta-oxidation of long-chain fatty acids, it shifts the heart's energy metabolism towards glucose oxidation.[6] This process is more oxygen-efficient, leading to increased ATP production per unit of oxygen consumed and potentially improving cardiac function, particularly diastolic relaxation, which is an energy-intensive process often impaired in HCM.[6][7]
The IMPROVE-HCM Trial: Key Findings
The efficacy and safety of ninerafaxstat in patients with symptomatic nHCM were evaluated in the Phase 2 IMPROVE-HCM clinical trial.[8][9][10] This randomized, double-blind, placebo-controlled study provided the first evidence of a metabolic modulator's potential in this disease.
Table 1: Quantitative Efficacy Data from the IMPROVE-HCM Trial (12 weeks) [6][8][11]
| Efficacy Endpoint | Ninerafaxstat (n=34) | Placebo (n=33) | p-value |
| Change in VE/VCO2 slope | LS Mean Difference: -2.1 | - | 0.006 |
| Change in Peak VO2 | No significant difference | No significant difference | 0.90 |
| Change in KCCQ-CSS | LS Mean Difference: 3.2 | - | 0.30 |
| Change in KCCQ-CSS (Baseline ≤80) | LS Mean Difference: 9.4 | - | 0.04 |
| Change in Left Atrial Size | Mean: -0.9 mm | Mean: 0.10 mm | 0.01 |
Table 2: Safety and Tolerability Data from the IMPROVE-HCM Trial [8][11]
| Adverse Events | Ninerafaxstat (n=34) | Placebo (n=33) |
| Serious Adverse Events | 11.8% (4 patients) | 6.1% (2 patients) |
| Any Treatment-Emergent Adverse Event | 70.6% | 60.6% |
Standard of Care: Symptom Management with Beta-Blockers and Calcium Channel Blockers
For decades, the mainstay of treatment for symptomatic nHCM has been empirical therapy with beta-blockers and non-dihydropyridine calcium channel blockers.[3][12]
-
Beta-Blockers: These agents reduce heart rate, myocardial contractility, and myocardial oxygen demand, which can alleviate symptoms like chest pain and dyspnea.[13][14] However, their efficacy in improving exercise capacity in nHCM is not well-established, and they can be associated with side effects such as fatigue and dizziness.[15][16]
-
Calcium Channel Blockers (Verapamil, Diltiazem): These drugs also reduce heart rate and contractility and can improve diastolic function by enhancing ventricular relaxation.[5][17] While they can improve symptoms, their use may be limited by side effects like hypotension and atrioventricular block.[5][18]
Evidence supporting the use of these conventional therapies in nHCM is largely based on observational studies and extrapolation from data in obstructive HCM, highlighting the need for more robust, controlled trials in the nHCM population.[19]
Emerging Therapies: The Role of Cardiac Myosin Inhibitors
Cardiac myosin inhibitors are a newer class of drugs that directly target the hypercontractility of the sarcomere, a key pathophysiological feature of HCM.[20]
Mavacamten (B608862)
Mavacamten, a first-in-class cardiac myosin inhibitor, has been approved for the treatment of obstructive HCM.[21] However, its efficacy in nHCM has been disappointing. The Phase 3 ODYSSEY-HCM trial, which evaluated mavacamten in patients with symptomatic nHCM, did not meet its primary endpoints of improving patient-reported health status or peak oxygen consumption.[2][4][22] While there were some favorable changes in cardiac biomarkers and remodeling, the lack of clinical benefit has tempered enthusiasm for its use in this population.[22] A notable safety concern with mavacamten is the risk of reducing left ventricular ejection fraction (LVEF).[23]
Aficamten (B8198243)
Aficamten is another cardiac myosin inhibitor with a distinct pharmacokinetic and pharmacodynamic profile.[24] The Phase 2 REDWOOD-HCM Cohort 4 study investigated aficamten in patients with symptomatic nHCM and showed promising results.[1][25][26]
Table 3: Key Efficacy and Safety Findings from the REDWOOD-HCM Cohort 4 Trial (10 weeks) [26][27]
| Outcome | Result |
| Improvement in NYHA Class | 55% of patients experienced an improvement of ≥ 1 class |
| Improvement in KCCQ-CSS | 55% of patients had clinically relevant improvements |
| Reduction in NT-proBNP levels | 56% reduction (p < 0.001) |
| Reduction in hs-cTnI levels | 22% reduction (p < 0.005) |
| LVEF Reduction | Mean reduction of -5.4% ± 10; 8% of patients had an asymptomatic reduction to <50% |
These findings suggest that aficamten may offer a therapeutic benefit in nHCM, and a Phase 3 trial (ACACIA-HCM) has been completed to further evaluate its efficacy and safety.[28]
Experimental Protocols
IMPROVE-HCM Trial Methodology[7][10]
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 67 patients with symptomatic nHCM, defined by a left ventricular outflow tract gradient of <30 mmHg, LVEF ≥50%, and peak oxygen consumption <80% of predicted.
-
Intervention: Patients were randomized (1:1) to receive either ninerafaxstat 200 mg twice daily or a matching placebo for 12 weeks.
-
Primary Endpoint: Safety and tolerability of ninerafaxstat.
-
Secondary Efficacy Endpoints: Changes in maximal and submaximal exercise capacity (measured by cardiopulmonary exercise testing), oxygen uptake recovery kinetics, and patient-reported health status (assessed by the Kansas City Cardiomyopathy Questionnaire - KCCQ).
REDWOOD-HCM Cohort 4 Trial Methodology[26][27]
-
Study Design: A Phase 2, open-label, single-arm, dose-finding study.
-
Participants: 41 patients with symptomatic nHCM, LVEF ≥60%, and elevated NT-proBNP levels.
-
Intervention: Patients received aficamten once daily for 10 weeks, with doses adjusted from 5 to 15 mg based on LVEF monitoring.
-
Primary Endpoints: Safety and tolerability of aficamten.
-
Secondary Endpoints: Changes in heart failure symptoms (NYHA class), cardiac biomarkers (NT-proBNP and hs-cTnI), and quality of life (KCCQ).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of ninerafaxstat in cardiac myocytes.
Caption: Comparative assessment workflow for nHCM treatments.
Conclusion
The management of non-obstructive hypertrophic cardiomyopathy is at a pivotal juncture. While beta-blockers and calcium channel blockers remain the cornerstone of symptomatic therapy, their efficacy is modest and not universally beneficial. The emergence of targeted therapies offers new hope for this patient population.
Ninerafaxstat, with its unique mechanism of optimizing cardiac energy metabolism, has demonstrated promising signals of improved exercise capacity and health status in a Phase 2 trial, coupled with a favorable safety profile. Cardiac myosin inhibitors have shown mixed results; while mavacamten did not demonstrate clinical benefit in nHCM, aficamten has shown potential in early-phase studies, with Phase 3 data eagerly awaited.
For researchers and drug development professionals, the distinct mechanisms of action of these novel agents—metabolic modulation versus direct sarcomere inhibition—present exciting and divergent avenues for future therapeutic innovation in nHCM. The ongoing and future clinical trials will be crucial in defining the roles of these new therapies and ultimately improving the lives of patients with this challenging condition.
References
- 1. emjreviews.com [emjreviews.com]
- 2. escardio.org [escardio.org]
- 3. Contemporary Therapies and Future Directions in the Management of Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mavacamten Strikes Out in Phase III Trial of Nonobstructive HCM | tctmd.com [tctmd.com]
- 5. Use of calcium channel blockers in hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IMPROVE-HCM: Ninerafaxstat May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]
- 7. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]
- 8. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]
- 9. Imbria Reports Positive Topline Results for Investigational New Drug Ninerafaxstat in Patients with Non-obstructive Hypertrophic Cardiomyopathy - SV Health Investors [svhealthinvestors.com]
- 10. hcplive.com [hcplive.com]
- 11. Safety and Efficacy of Metabolic Modulation With Ninerafaxstat in Patients With Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Beta Blockers - What they do & when they're used in HCM [4hcm.org]
- 14. Hypertrophic Cardiomyopathy Medication: Beta-Adrenergic Blocking Agents, Antiarrhythmics, Calcium Channel Blockers, Anticoagulants, Cardiovascular, Cardiac Myosin Inhibitors [emedicine.medscape.com]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Metoprolol or Verapamil in the Management of Patients With Hypertrophic Cardiomyopathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. academic.oup.com [academic.oup.com]
- 20. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 23. clinician.nejm.org [clinician.nejm.org]
- 24. researchgate.net [researchgate.net]
- 25. hcplive.com [hcplive.com]
- 26. Efficacy and Safety of Aficamten in Symptomatic Nonobstructive Hypertrophic Cardiomyopathy: Results From the REDWOOD-HCM Trial, Cohort 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Phase 2 study with cardiac myosin inhibitor in non-obstructive HCM - - PACE-CME [pace-cme.org]
- 28. cytokinetics.com [cytokinetics.com]
Unveiling Ninerafaxstat: A Comparative Analysis of a Novel Cardiac Metabolic Modulator in Preclinical Models
For Immediate Release
BOSTON, MA – In the landscape of cardiovascular drug development, a new contender, Ninerafaxstat, is emerging as a promising therapeutic agent for heart conditions characterized by energy deficits, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). This guide provides a comprehensive comparison of Ninerafaxstat with other metabolic modulators in preclinical settings, offering researchers, scientists, and drug development professionals a critical overview of its efficacy, supported by available experimental data and detailed methodologies.
Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor designed to optimize cardiac energy metabolism.[1] By partially blocking the beta-oxidation of fatty acids, the heart muscle is encouraged to utilize glucose for energy production, a more oxygen-efficient pathway.[1] This metabolic shift is anticipated to improve cardiac function, particularly in ischemic conditions or in states of high energetic demand.[1]
Comparative Efficacy in Preclinical Heart Failure Models
To contextualize the preclinical potential of Ninerafaxstat, this guide compares its mechanism to that of other notable fatty acid oxidation inhibitors: Etomoxir (B15894), Trimetazidine, and Ranolazine (B828). While direct head-to-head preclinical studies involving Ninerafaxstat are not yet widely published, analysis of individual preclinical data in similar animal models of heart failure provides valuable insights.
| Drug Class | Compound | Animal Model | Key Efficacy Parameters & Results | Reference |
| pFOX Inhibitor | Ninerafaxstat | Data primarily from Phase 2 clinical trials; specific preclinical quantitative data in heart failure models is not publicly available. Clinical data shows improved cardiac energetics and exercise capacity in patients with cardiometabolic HFpEF.[2][3][4] | N/A (Preclinical) | [1][2][3][4] |
| CPT-1 Inhibitor | Etomoxir | Pressure-overloaded rat heart | - Increased maximal developed pressure- Increased +dP/dtmax and -dP/dtmax | [5][6] |
| 3-KAT Inhibitor | Trimetazidine | Isoproterenol-induced cardiac fibrosis in rats | - Mitigated cardiac fibrosis- Ameliorated left ventricular dysfunction | [7] |
| Late Na+ Current & pFOX Inhibitor | Ranolazine | Chronic heart failure (aortic coarctation) in rats | - Significantly reduced Left Ventricular End-Diastolic Pressure (LVEDP)- Significantly increased +dp/dtmax and -dp/dtmax | [8][9] |
Delving into the Experimental Protocols
The methodologies employed in the preclinical evaluation of these compounds are critical for interpreting the efficacy data. Below are summaries of the experimental protocols used in key preclinical studies.
Ranolazine in a Rat Model of Chronic Heart Failure
-
Animal Model: Chronic heart failure (CHF) was induced in Wistar rats via suprarenal abdominal aortic coarctation. Successful induction was confirmed by reaching a Left Ventricular End-Diastolic Pressure (LVEDP) of 15 mmHg.[9]
-
Treatment Protocol: Five weeks post-surgery, rats in the treatment group received a daily dose of 50 mg/kg of Ranolazine for four weeks. The control CHF group received normal saline.[8][9]
-
Efficacy Assessment: Hemodynamic parameters, including LVEDP and the maximal rate of left ventricular pressure rise and fall (±dp/dtmax), were measured to assess cardiac function. Myocardial apoptosis was also evaluated.[8][9]
Etomoxir in a Rat Model of Pressure-Overload Heart Failure
-
Animal Model: Pressure overload was induced in rats by constricting the ascending aorta.[5][6]
-
Treatment Protocol: Rats were treated with racemic etomoxir at a dose of 15 mg/kg per day for 12 weeks.[5][6]
-
Efficacy Assessment: Left ventricular performance was assessed by measuring maximal developed pressure and ±dP/dtmax.[5][6]
Visualizing the Mechanism of Action
To illustrate the underlying biological processes, the following diagrams depict the signaling pathway of partial fatty acid oxidation (pFOX) inhibition and a typical experimental workflow for evaluating cardioprotective drugs in a preclinical model.
Caption: Mechanism of Action of Ninerafaxstat.
Caption: Preclinical Experimental Workflow.
Conclusion
Ninerafaxstat represents a targeted approach to managing cardiac conditions with metabolic underpinnings. While comprehensive preclinical data comparing it directly with other fatty acid oxidation inhibitors remains to be fully elucidated in the public domain, the available evidence for its class of drugs suggests a promising therapeutic avenue. The presented data and experimental protocols for alternatives like Ranolazine and Etomoxir provide a solid framework for designing and interpreting future preclinical studies of Ninerafaxstat. Further research is warranted to establish a direct comparative efficacy profile and to fully understand the therapeutic potential of Ninerafaxstat in a preclinical setting.
References
- 1. imbria.com [imbria.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Etomoxir improves left ventricular performance of pressure-overloaded rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimetazidine Reduces Cardiac Fibrosis in Rats by Inhibiting NOX2-Mediated Endothelial-to-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ranolazine on cardiac function in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
Comparative Analysis of Ninerafaxstat and Beta-Blockers in Cardiac Models: A Guide for Researchers
A detailed examination of two distinct therapeutic approaches for managing cardiac dysfunction, focusing on their mechanisms of action, effects on cardiac metabolism and function, and relevant experimental data.
This guide provides a comprehensive comparative analysis of Ninerafaxstat, a novel partial fatty acid oxidation (pFOX) inhibitor, and traditional beta-blockers, a cornerstone in cardiovascular therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the preclinical and clinical data available for both therapeutic agents.
Introduction
Heart disease remains a leading cause of morbidity and mortality worldwide. Therapeutic strategies have historically focused on alleviating symptoms and slowing disease progression by targeting hemodynamic and neurohormonal pathways. Beta-blockers exemplify this approach by mitigating the detrimental effects of excessive sympathetic stimulation on the heart.
In contrast, emerging therapies like Ninerafaxstat are exploring a metabolic approach, aiming to optimize cardiac energy production to improve heart function. This guide will delve into the mechanistic differences and comparative efficacy of these two approaches in various cardiac models.
Mechanism of Action
The fundamental difference between Ninerafaxstat and beta-blockers lies in their cellular targets and mechanisms of action.
Ninerafaxstat , a cardiac mitotrope, acts as a partial fatty acid oxidation (pFOX) inhibitor. It achieves this by directly competitively inhibiting 3-ketoacyl-CoA thiolase, the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway[1]. By partially inhibiting this pathway, Ninerafaxstat shifts the heart's energy metabolism from a reliance on fatty acids towards glucose oxidation[1][2]. This metabolic switch is significant because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thereby enhancing cardiac efficiency, especially under ischemic conditions[1][3]. Preclinical studies have indicated that Ninerafaxstat is a prodrug with three active metabolites[1].
Beta-blockers , on the other hand, are antagonists of the beta-adrenergic receptors (β1, β2, and β3) which are part of the sympathetic nervous system[4][5]. In the heart, stimulation of β1-adrenergic receptors by catecholamines (epinephrine and norepinephrine) leads to increased heart rate, contractility, and conduction velocity. By blocking these receptors, beta-blockers reduce the heart's workload and oxygen demand[4][5][6]. Some beta-blockers also exhibit activity at other receptors, such as alpha-adrenergic receptors, which can contribute to their overall cardiovascular effects[4].
Signaling Pathways
The signaling pathways affected by Ninerafaxstat and beta-blockers are distinct, reflecting their different mechanisms of action.
Data Presentation: Comparative Effects in Cardiac Models
The following tables summarize the quantitative data from preclinical and clinical studies on Ninerafaxstat and beta-blockers. It is important to note that direct comparative studies are limited, and the data presented here are from different cardiac models and patient populations.
Table 1: Effects on Cardiac Hemodynamics and Function
| Parameter | Ninerafaxstat | Beta-Blockers | Source (Ninerafaxstat) | Source (Beta-Blockers) |
| Heart Rate | No significant change | ↓ | [7][8][9] | [4][5][6] |
| Blood Pressure | No significant change | ↓ | [7][8][9] | [4][5][6] |
| Ejection Fraction | No significant change in nHCM | ↑ (in heart failure) | [7][9] | [6] |
| Cardiac Output | - | ↓ (initially) | - | [4] |
| Diastolic Function | Improved | Improved | [7][10] | [6] |
| Exercise Capacity | Improved | - | [9][11][12] | - |
| Patient-Reported Outcomes (KCCQ) | Improved in symptomatic patients | - | [8][12] | - |
Table 2: Effects on Cardiac Metabolism and Energetics
| Parameter | Ninerafaxstat | Beta-Blockers | Source (Ninerafaxstat) | Source (Beta-Blockers) |
| Fatty Acid Oxidation | ↓ | ↓ (in some models) | [1][2] | [6] |
| Glucose Oxidation | ↑ | ↑ (indirectly) | [1][2] | [13] |
| Myocardial Oxygen Consumption | ↓ (per unit of work) | ↓ | [3] | [5][6] |
| Cardiac Energetics (PCr/ATP ratio) | ↑ | Improved | [14][15] | [6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis of Ninerafaxstat and beta-blockers.
Preclinical Evaluation in Animal Models
A common preclinical model to study the efficacy of cardiovascular drugs is the transverse aortic constriction (TAC) model in rodents.
-
Objective: To induce cardiac hypertrophy and heart failure to evaluate the effects of therapeutic interventions on cardiac remodeling and function.
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.
-
Perform a thoracotomy to expose the aortic arch.
-
A ligature is tied around the aorta between the innominate and left common carotid arteries with a needle of a specific gauge placed alongside the aorta to standardize the degree of constriction.
-
The needle is then removed, leaving a stenotic aorta.
-
The chest is closed, and the animal is allowed to recover.
-
-
Drug Administration: Ninerafaxstat or a beta-blocker can be administered orally or via osmotic mini-pumps for a specified duration.
-
Assessment: Cardiac function is assessed at baseline and at the end of the treatment period using echocardiography to measure parameters like ejection fraction, wall thickness, and chamber dimensions. Histological analysis can be performed to assess fibrosis and hypertrophy.
This ex vivo model allows for the direct assessment of cardiac function and metabolism independent of systemic influences.
-
Objective: To measure cardiac work, efficiency, and substrate metabolism under controlled conditions.
-
Procedure:
-
The heart is rapidly excised from an anesthetized animal and arrested in ice-cold buffer.
-
The aorta is cannulated for retrograde perfusion (Langendorff mode) to wash out blood.
-
A second cannula is inserted into the left atrium for antegrade perfusion (working mode).
-
The heart is perfused with a physiological buffer containing energy substrates (e.g., glucose, fatty acids) and the drug of interest (Ninerafaxstat or a beta-blocker).
-
Cardiac function is measured via a pressure transducer in the left ventricle and by collecting the aortic output.
-
Coronary effluent can be collected to measure substrate uptake and metabolite release.
-
Clinical Evaluation in Human Subjects
CPET is a non-invasive method used to assess cardiovascular and respiratory function during exercise.
-
Objective: To evaluate the effect of a drug on exercise capacity and ventilatory efficiency.
-
Procedure:
-
The patient exercises on a treadmill or stationary bicycle with a progressively increasing workload.
-
Expired gases (oxygen and carbon dioxide) are continuously analyzed.
-
Heart rate, blood pressure, and electrocardiogram (ECG) are monitored throughout the test.
-
-
Key Parameters:
-
Peak oxygen consumption (VO2 max): A measure of maximal aerobic capacity.
-
Ventilatory efficiency (VE/VCO2 slope): An indicator of the matching of ventilation to perfusion.
-
The KCCQ is a self-administered questionnaire that measures the patient's perception of their health status.
-
Objective: To assess the impact of a therapeutic intervention on the quality of life of patients with heart failure.
-
Domains: The questionnaire covers physical limitations, symptoms, self-efficacy, social limitation, and quality of life.
-
Scoring: Scores range from 0 to 100, with higher scores indicating better health status.
Summary and Future Directions
Ninerafaxstat and beta-blockers represent two distinct and potentially complementary approaches to the management of cardiac dysfunction.
-
Beta-blockers are a well-established class of drugs that reduce myocardial oxygen demand by decreasing heart rate, blood pressure, and contractility. Their benefit is proven across a wide range of cardiovascular diseases, particularly in heart failure with reduced ejection fraction.
-
Ninerafaxstat is an investigational drug that aims to improve cardiac efficiency by optimizing myocardial energy metabolism. Clinical trials in non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction have shown promising results in improving exercise capacity and patient-reported outcomes without negatively impacting hemodynamics[8][9][11][12][14].
A recent meta-analysis of preclinical studies has raised questions about the universal benefit of inhibiting fatty acid oxidation in all forms of heart failure, suggesting that the metabolic state of the failing heart may influence the response to such therapies[16]. This highlights the need for further research to identify the patient populations most likely to benefit from metabolic modulators like Ninerafaxstat.
Future research should focus on:
-
Direct comparative studies of Ninerafaxstat and beta-blockers in various preclinical models of heart failure.
-
Investigating the potential for synergistic effects when these two classes of drugs are used in combination.
-
Identifying biomarkers that can predict the response to metabolic modulation in patients with heart failure.
By continuing to explore both hemodynamic and metabolic therapeutic targets, the field of cardiovascular medicine can move towards more personalized and effective treatments for patients with heart disease.
References
- 1. johnsonfrancis.org [johnsonfrancis.org]
- 2. imbria.com [imbria.com]
- 3. Anti-anginal effects of partial fatty acid oxidation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 6. The cellular and physiologic effects of beta blockers in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IMPROVE-HCM: Ninerafaxstat May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]
- 8. dicardiology.com [dicardiology.com]
- 9. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]
- 10. Ninerafaxstat in the Treatment of Diabetic Cardiomyopathy and Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Safety and Efficacy of Metabolic Modulation With Ninerafaxstat in Patients With Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-Blocker Type Effect on Substrate Oxidation during HIIE in Heart Failure Patients: Pilot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Modulation of cardiac fatty acid or glucose oxidation to treat heart failure in preclinical models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Ninerafaxstat in HFpEF: A Comparative Analysis Against Existing Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ninerafaxstat's performance against current therapeutic options for Heart Failure with preserved Ejection Fraction (HFpEF). The content is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.
Introduction to Ninerafaxstat (B12786360) and its Novel Mechanism of Action
Ninerafaxstat is an investigational small molecule that acts as a partial fatty acid oxidation (pFOX) inhibitor.[1][2] In the context of HFpEF, a condition often characterized by impaired cardiac energetics, Ninerafaxstat offers a novel therapeutic approach. By partially inhibiting the heart's primary fuel source, fatty acids, it promotes a metabolic shift towards glucose utilization.[1][2] This alteration is believed to enhance the efficiency of mitochondrial energy production, thereby improving overall cardiac function and addressing a key pathophysiological element of HFpEF.[1][2]
Signaling Pathway of Ninerafaxstat
The mechanism of action of Ninerafaxstat centers on the modulation of cardiac energy metabolism. The following diagram illustrates this pathway.
Comparative Performance Analysis
Direct head-to-head clinical trials comparing Ninerafaxstat with other HFpEF therapies are not yet available. Therefore, this comparison is based on data from separate clinical trials. The primary endpoints for comparison are changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score, a measure of heart failure-related health status, and the 6-Minute Walk Distance (6MWD), a measure of functional capacity.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from clinical trials of Ninerafaxstat and existing HFpEF therapies.
Table 1: Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) Score
| Therapy | Clinical Trial | Treatment Duration | KCCQ Score Change (vs. Placebo/Control) | p-value |
| Ninerafaxstat | IMPROVE-DiCE (Part 2) | 12 weeks | ~8 points (KCCQ-CSS in patients with baseline ≤80) | 0.04[1] |
| Dapagliflozin | DELIVER | 8 months | 2.4 points (KCCQ-TSS) | <0.001[3][4] |
| Empagliflozin | EMPEROR-Preserved | 52 weeks | 1.50 points (KCCQ-CSS) | <0.01[5][6][7] |
| Sacubitril/Valsartan | PARAGON-HF | 8 months | 1.0 point (KCCQ-CSS) | 0.051[8][9] |
| Finerenone | FINEARTS-HF | 12 months | 1.62 points (KCCQ-TSS) | <0.001[10][11] |
| Semaglutide | STEP-HFpEF | 52 weeks | 7.5 points (KCCQ-CSS) | <0.0001[12] |
KCCQ-CSS: Clinical Summary Score; KCCQ-TSS: Total Symptom Score. Higher scores indicate better health status.
Table 2: Change in 6-Minute Walk Distance (6MWD)
| Therapy | Clinical Trial | Treatment Duration | 6MWD Change (vs. Placebo/Control) | p-value |
| Ninerafaxstat | IMPROVE-DiCE (Part 2) | 12 weeks | ~14 meters | 0.02[1] |
| Dapagliflozin | DELIVER | Not the primary outcome, data varies across studies | Not consistently significant | - |
| Empagliflozin | EMPEROR-Preserved | Not the primary outcome, data varies across studies | Not consistently significant | - |
| Sacubitril/Valsartan | PARAGON-HF | Not a primary endpoint, data varies | Not consistently significant | - |
| Finerenone | FINEARTS-HF | Not a primary endpoint | Not reported as a primary outcome | - |
| Semaglutide | STEP-HFpEF | 52 weeks | 17.1 meters | <0.0001 |
Experimental Protocols
Ninerafaxstat: The IMPROVE-DiCE Trial (Part 2)
The IMPROVE-DiCE (Modulating Cardiac Energetics in Cardio-Metabolic Syndromes) trial was a two-part, open-label, Phase 2a study.[2][13] Part 2 specifically enrolled symptomatic patients with cardiometabolic HFpEF.[1][14][15]
-
Objective: To assess the impact of Ninerafaxstat on cardiac energetics, diastolic function, functional capacity, and heart failure symptoms.[14][15]
-
Methodology: The trial utilized advanced imaging techniques, including multi-nuclear magnetic resonance spectroscopy, to quantify changes in cardiac energy metabolism.[1]
-
Primary Endpoint: Change from baseline in the cardiac phosphocreatine (B42189) to adenosine (B11128) triphosphate (PCr/ATP) ratio after 12 weeks of treatment, a direct measure of cardiac energy reserves.[1][2]
-
Secondary Endpoints: Included assessments of left ventricular reserve capacity, 6-minute walk distance, and patient-reported heart failure symptoms and physical limitations via the Kansas City Cardiomyopathy Questionnaire (KCCQ).[1]
-
Treatment: Patients received Ninerafaxstat for a duration of 12 weeks.[1]
The workflow for a patient in the IMPROVE-DiCE trial is illustrated below.
References
- 1. Imbria Presents Positive Clinical Data from Phase 2 [globenewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Effect of Dapagliflozin on Health Status in Patients With Preserved or Mildly Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Empagliflozin Outcome Trial in Patients With Chronic Heart Failure With Preserved Ejection Fraction - American College of Cardiology [acc.org]
- 7. Empagliflozin, Health Status, and Quality of Life in Patients With Heart Failure and Preserved Ejection Fraction: The EMPEROR-Preserved Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Health-related quality of life outcomes in PARAGON-HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gpnotebook.com [gpnotebook.com]
- 10. Effect of Finerenone on the KCCQ in Patients With HFmrEF/HFpEF: A Prespecified Analysis of FINEARTS-HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. Efficacy of Semaglutide by Sex in Obesity-Related Heart Failure With Preserved Ejection Fraction: STEP-HFpEF Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACC 2025: Imbria’s ninerafaxstat data shows potential for cardiometabolic HFpEF - Pharmaceutical Technology [pharmaceutical-technology.com]
- 14. dicardiology.com [dicardiology.com]
- 15. imbria.com [imbria.com]
Navigating the Landscape of Metabolic Modulation: A Comparative Guide to Ninerafaxstat in Chronic Disease
In the quest for effective therapies for chronic diseases rooted in metabolic dysregulation, Ninerafaxstat emerges as a promising cardiac mitotrope. This guide offers a comprehensive comparison of Ninerafaxstat's long-term efficacy with alternative treatments in nonobstructive hypertrophic cardiomyopathy (nHCM) and diabetic cardiomyopathy. We present a synthesis of available experimental data, detailed methodologies of key clinical trials, and visual representations of molecular pathways and study designs to aid researchers, scientists, and drug development professionals in their assessment of this novel therapeutic agent.
Mechanism of Action: Shifting the Heart's Fuel Preference
Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor.[1][2] It acts within the mitochondria to modulate the heart's energy metabolism. In pathological states such as hypertrophic cardiomyopathy and diabetic cardiomyopathy, the heart's reliance on fatty acid oxidation can become excessive and inefficient, leading to energy deficits and cellular dysfunction.[3][4] Ninerafaxstat partially inhibits the enzyme 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[4] This inhibition prompts a metabolic shift, encouraging the myocardium to utilize glucose as a more oxygen-efficient fuel source.[1][3][5][6] This switch is intended to improve the overall efficiency of ATP production, thereby enhancing cardiac function and energetics.[1][3][7]
Nonobstructive Hypertrophic Cardiomyopathy (nHCM): A Comparative Analysis
Currently, there are no approved targeted therapies for nHCM, with treatment focusing on symptom management using beta-blockers and calcium channel blockers.[5][8] Ninerafaxstat represents a novel therapeutic strategy by targeting the underlying metabolic impairment.
Quantitative Data Comparison in nHCM
| Drug Class | Drug | Trial | Primary Efficacy Endpoint(s) | Key Findings |
| pFOX Inhibitor | Ninerafaxstat | IMPROVE-HCM (Phase 2) | Change in ventilatory efficiency (VE/VCO2 slope) | Statistically significant improvement in VE/VCO2 slope vs. placebo (LS mean difference: -2.1, p=0.006).[4][9][10] No significant difference in peak VO2.[4][9] In patients with baseline KCCQ-CSS ≤80, a significant improvement in health status was observed (LS mean difference: 9.4, p=0.04).[3][5][10] |
| pFOX Inhibitor | Trimetazidine (B612337) | Randomized Trial | Change in peak VO2 | No improvement in peak VO2 compared to placebo; in fact, a slight decrease was observed (-1.35 ml/kg/min, p=0.033).[11][12] No improvement in 6-minute walk distance or symptom burden.[12][13] |
| CPT-1 Inhibitor | Perhexiline | Phase 2a | Change in exercise capacity and quality of life | Statistically significant improvements in exercise capacity, cardiac energetics, and quality of life were observed.[14][15] |
| Beta-Blocker | Metoprolol | Crossover RCT | Change in LVOT gradient, exercise capacity, and symptoms | Significant reduction in LVOT gradient at rest and with exercise.[16] Improved NYHA functional class and quality of life.[16] No significant improvement in exercise capacity or peak oxygen consumption.[16] |
| Beta-Blocker | Nadolol (B74898) | Crossover Trial (vs. Verapamil) | Change in maximal oxygen consumption | Did not improve maximal oxygen consumption.[17] Reduced peak exercise workload in a majority of patients.[17] |
| Calcium Channel Blocker | Verapamil | Crossover Trial (vs. Nadolol) | Change in maximal oxygen consumption | Did not improve maximal oxygen consumption.[17] Less reduction in peak exercise workload compared to nadolol.[17] Preferred over nadolol and placebo by patients.[17] |
Diabetic Cardiomyopathy: A Comparative Analysis
The management of diabetic cardiomyopathy involves glycemic control and management of cardiovascular risk factors. Newer classes of anti-diabetic drugs, such as SGLT2 inhibitors and GLP-1 receptor agonists, have shown significant cardiovascular benefits.
Quantitative Data Comparison in Diabetic Cardiomyopathy & Heart Failure
| Drug Class | Drug | Trial | Primary Efficacy Endpoint(s) | Key Findings |
| pFOX Inhibitor | Ninerafaxstat | IMPROVE-DiCE (Phase 2a) | Change in myocardial energetics (PCr/ATP ratio) | Significantly improved myocardial energetics (PCr/ATP median increase of 32%, p<0.01).[11][12][14] Reduced myocardial triglyceride content by 34% (p=0.03).[12] Improved LV diastolic function.[12] |
| SGLT2 Inhibitor | Dapagliflozin | DAPA-HF | Composite of cardiovascular death, hospitalization for heart failure, or urgent HF visit | Significantly reduced the primary composite outcome vs. placebo (16.3% vs. 21.2%; HR 0.74).[18] |
| SGLT2 Inhibitor | Empagliflozin | EMPEROR-Reduced | Composite of cardiovascular death or hospitalization for worsening heart failure | Significantly reduced the primary composite outcome vs. placebo (19.4% vs. 24.7%; HR 0.75).[19] |
| GLP-1 Receptor Agonist | Liraglutide | LEADER | Composite of cardiovascular death, non-fatal MI, or non-fatal stroke (MACE) | Significantly reduced the risk of MACE by 13% vs. placebo.[20] Reduced cardiovascular death by 22%.[20][21] |
| GLP-1 Receptor Agonist | Semaglutide | SUSTAIN-6 | Composite of cardiovascular death, non-fatal MI, or non-fatal stroke (MACE) | Significantly reduced the risk of MACE by 26% vs. placebo, driven by a 39% reduction in non-fatal stroke.[21] |
Experimental Protocols
Generalized Phase 2 Clinical Trial Workflow for nHCM
The clinical trials for novel therapeutics in nHCM, such as the IMPROVE-HCM trial for Ninerafaxstat, generally follow a randomized, double-blind, placebo-controlled design.
Key Methodological Components:
-
Patient Population: Patients diagnosed with nonobstructive hypertrophic cardiomyopathy (left ventricular outflow tract gradient <30 mmHg at rest and with provocation) who are symptomatic (NYHA Class II or III) are typically enrolled.[13]
-
Intervention: The investigational drug (e.g., Ninerafaxstat 200 mg twice daily) is compared against a matching placebo.[9][13]
-
Primary Endpoints: The primary focus of Phase 2 trials is often on safety and tolerability.[4][13] Efficacy endpoints are typically secondary and may include changes in exercise capacity measured by cardiopulmonary exercise testing (CPET), such as peak oxygen consumption (VO2) and ventilatory efficiency (VE/VCO2 slope), as well as patient-reported outcomes assessed by questionnaires like the Kansas City Cardiomyopathy Questionnaire (KCCQ).[4][13]
-
Imaging: Echocardiography and sometimes cardiac magnetic resonance imaging (CMR) are used to assess cardiac structure and function, including left atrial size and diastolic function.[11][22]
Discussion and Future Directions
Ninerafaxstat has demonstrated promising results in early-phase clinical trials for both nHCM and diabetic cardiomyopathy by targeting the fundamental aspect of cardiac energy metabolism. In nHCM, it appears to improve exercise efficiency and health status in symptomatic patients, a key area of unmet need.[5][9][10][22] While direct comparisons are challenging due to differing trial designs, the data suggests a potentially different and beneficial mechanism of action compared to standard-of-care beta-blockers and calcium channel blockers, which primarily modulate heart rate and contractility.[23] Other metabolic modulators like trimetazidine have yielded disappointing results in nHCM, highlighting the nuanced nature of targeting cardiac metabolism.[11][12][13]
In the context of diabetic cardiomyopathy, Ninerafaxstat's ability to improve myocardial energetics and reduce steatosis is a significant finding.[12][24] However, it will need to be positioned within a treatment landscape that now includes SGLT2 inhibitors and GLP-1 receptor agonists, which have demonstrated robust improvements in cardiovascular outcomes in large-scale trials.[7][18][19][20][25][26] Future research should focus on larger, Phase 3 trials to confirm the efficacy and safety of Ninerafaxstat and to explore its potential role in combination with these established therapies.
The long-term efficacy of Ninerafaxstat in preventing adverse cardiac events and improving survival in these chronic conditions remains to be determined. The data presented here provides a foundational comparison for the scientific and drug development community to critically evaluate the potential of this novel metabolic modulator.
References
- 1. Open-Label Study of Perhexiline in Patients With Hypertrophic Cardiomyopathy and Moderate to Severe Heart Failure [clinicaltrials.stanford.edu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Use of calcium channel blockers in hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The use of partial fatty acid oxidation inhibitors for metabolic therapy of angina pectoris and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into SGLT2 inhibitor treatment of diabetic cardiomyopathy: focus on the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Effect of trimetazidine dihydrochloride therapy on myocardial external efficiency in pre-clinical individuals with a hypertrophic cardiomyopathy pathogenic variant: results of the ENERGY trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-blockers in non-obstructive hypertrophic cardiomyopathy: time to ease the heart rate restriction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Effect of Trimetazidine Dihydrochloride Therapy on Exercise Capacity in Patients With Nonobstructive Hypertrophic Cardiomyopathy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trimetazidine Therapy and Exercise Capacity in Nonobstructive HCM - American College of Cardiology [acc.org]
- 14. Heart Metabolics Announces Initiation Of Phase 2b Study Of Perhexiline For Hypertrophic Cardiomyopathy | tctmd.com [tctmd.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. SGLT-2 Inhibitors in Heart Failure: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SGLT2 inhibitor improves cardiovascular outcomes in heart failure patients - Medical Conferences [conferences.medicom-publishers.com]
- 20. ahajournals.org [ahajournals.org]
- 21. google.com [google.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Hypertrophic Cardiomyopathy Medication: Beta-Adrenergic Blocking Agents, Antiarrhythmics, Calcium Channel Blockers, Anticoagulants, Cardiovascular, Cardiac Myosin Inhibitors [emedicine.medscape.com]
- 24. hra.nhs.uk [hra.nhs.uk]
- 25. researchgate.net [researchgate.net]
- 26. GLP-1 receptor agonists (GLP-1RAs): cardiovascular actions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of Ninerafaxstat clinical trial data
An in-depth analysis of Ninerafaxstat's clinical trial performance in non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction, benchmarked against current standard-of-care and emerging therapies.
Introduction
Ninerafaxstat (B12786360) is an investigational cardiac mitotrope designed to address the energetic impairment that is a hallmark of several cardiovascular diseases. By acting as a partial fatty acid oxidation (pFOX) inhibitor, Ninerafaxstat aims to shift the heart's energy metabolism from fatty acids towards the more oxygen-efficient glucose pathway. This mechanism is intended to improve cardiac function, particularly in conditions characterized by myocardial ischemia and energetic imbalance. This review provides a comparative analysis of the clinical trial data for Ninerafaxstat in non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF), juxtaposed with data from key comparator drugs in these indications.
Mechanism of Action: Shifting Cardiac Metabolism
Ninerafaxstat's therapeutic potential lies in its ability to modulate the heart's energy substrate utilization. In a healthy heart, both fatty acids and glucose are used to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. However, in certain pathological states, an over-reliance on fatty acid oxidation can lead to reduced cardiac efficiency and increased oxygen consumption. Ninerafaxstat partially inhibits this process, thereby promoting glucose oxidation, which generates more ATP per unit of oxygen consumed. This shift is hypothesized to improve myocardial energetics, leading to enhanced cardiac function and a reduction in symptoms.
Comparative Clinical Trial Data
The clinical development of Ninerafaxstat has primarily focused on two key indications: non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). The following sections provide a detailed comparison of the data from the pivotal Phase 2 trials, IMPROVE-HCM and IMPROVE-DiCE, with relevant comparator drug trials.
Non-Obstructive Hypertrophic Cardiomyopathy (nHCM)
The IMPROVE-HCM trial was a Phase 2, randomized, double-blind, placebo-controlled study that evaluated the safety and efficacy of Ninerafaxstat in patients with symptomatic nHCM.[1][2] The results are compared with those of Mavacamten (EXPLORER-HCM trial) and Aficamten (SEQUOIA-HCM trial), two cardiac myosin inhibitors approved or under investigation for obstructive HCM, as there are currently no approved targeted therapies for nHCM.[3][4][5][6][7]
Table 1: Efficacy Outcomes in nHCM Clinical Trials
| Endpoint | Ninerafaxstat (IMPROVE-HCM)[1][8] | Mavacamten (EXPLORER-HCM)[6][7] | Aficamten (SEQUOIA-HCM)[3][4] |
| Change in KCCQ-CSS | +9.3 (in patients with baseline ≤80) (p=0.04) | +9.1 (p<0.0001) | LS Mean Difference: 1.7 (p<0.001) |
| Change in Peak VO2 (mL/kg/min) | No significant difference (p=0.9) | +1.4 (p=0.0006) | +1.8 (p<0.001) |
| Change in VE/VCO2 Slope | -2.1 (p=0.005) | Not Reported | Not Reported |
| Change in NYHA Class (% improved by ≥1 class) | Not Reported | 34% more than placebo (p<0.0001) | Not Reported |
| Change in Post-Exercise LVOT Gradient (mmHg) | Not Applicable (nHCM) | -36 (p<0.0001) | Not Applicable (obstructive HCM data) |
Table 2: Safety Outcomes in nHCM Clinical Trials
| Adverse Event | Ninerafaxstat (IMPROVE-HCM)[1][9] | Mavacamten (EXPLORER-HCM)[7][10] | Aficamten (SEQUOIA-HCM)[3][11] |
| Treatment-Emergent Serious Adverse Events | 11.8% | Similar to placebo | 5.6% |
| Adverse Events Leading to Discontinuation | Not Reported | Similar to placebo | Not Reported |
| Reduction in LVEF <50% | None reported | Transient reductions observed | 3.5% |
Heart Failure with Preserved Ejection Fraction (HFpEF)
The IMPROVE-DiCE trial (Part 2) was a Phase 2a, open-label study that assessed the effect of Ninerafaxstat on cardiac energetics and function in patients with cardiometabolic HFpEF.[12][13][14] The results are compared with those of the SGLT2 inhibitors Empagliflozin (B1684318) (EMPEROR-Preserved trial) and Dapagliflozin (DELIVER trial), which have become a cornerstone of HFpEF management.[15][16][17][18][19][20][21]
Table 3: Efficacy Outcomes in HFpEF Clinical Trials
| Endpoint | Ninerafaxstat (IMPROVE-DiCE Part 2)[12][13][14] | Empagliflozin (EMPEROR-Preserved)[16][18][22] | Dapagliflozin (DELIVER)[15][17][19][20][21] |
| Primary Composite Endpoint (CV Death or HF Hospitalization) | Not Assessed (Mechanistic Study) | HR: 0.79 (95% CI: 0.69-0.90, p<0.001) | HR: 0.82 (95% CI: 0.73-0.92, p<0.001) |
| Change in Cardiac PCr/ATP Ratio | Statistically significant increase (p=0.02) | Not Assessed | Not Assessed |
| Change in LV Systolic Reserve Capacity with Exercise | Significant improvement (p=0.03) | Not Assessed | Not Assessed |
| Change in KCCQ-CSS | Favorable trend | Statistically significant improvement | Statistically significant improvement |
| Change in 6-Minute Walk Distance | Improvement observed | Not a primary endpoint | Not a primary endpoint |
Table 4: Safety Outcomes in HFpEF Clinical Trials
| Adverse Event | Ninerafaxstat (IMPROVE-DiCE Part 2)[12][13][14] | Empagliflozin (EMPEROR-Preserved)[16][18][23] | Dapagliflozin (DELIVER)[15][17][19][20][21] |
| Serious Adverse Events | Not explicitly reported in detail | Similar to placebo | Similar to placebo |
| Adverse Events of Special Interest (e.g., genital infections) | Not Reported | Higher incidence of uncomplicated genital infections | Higher incidence of genital infections |
| Hypovolemia/Hypotension | Not Reported | Similar to placebo | Similar to placebo |
Experimental Protocols
A summary of the methodologies for the key Ninerafaxstat clinical trials is provided below.
IMPROVE-HCM Trial
The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled study that enrolled 67 patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[1][24][25][26] Participants were randomized to receive either 200 mg of Ninerafaxstat twice daily or a placebo for 12 weeks.[1] The primary endpoint was safety and tolerability.[2] Key efficacy endpoints included changes in the Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS), peak oxygen consumption (VO2), and ventilatory efficiency (VE/VCO2 slope) during cardiopulmonary exercise testing (CPET).[1][2]
IMPROVE-DiCE Trial
The IMPROVE-DiCE trial was a two-part, open-label, mechanistic Phase 2a study.[27][28][29][30] Part 2 enrolled symptomatic patients with cardiometabolic heart failure with preserved ejection fraction (HFpEF).[13][14][31] Patients received Ninerafaxstat 200 mg twice daily for 12 weeks.[12] The primary objective was to assess the impact of Ninerafaxstat on cardiac energetics, measured by the phosphocreatine (B42189) to adenosine triphosphate (PCr/ATP) ratio using magnetic resonance spectroscopy (MRS).[13] Other endpoints included changes in left ventricular (LV) diastolic function, functional capacity (6-minute walk test), and patient-reported symptoms (KCCQ).[13][14]
Discussion and Future Directions
The clinical trial data for Ninerafaxstat demonstrate a novel mechanistic approach to treating cardiovascular diseases characterized by energetic impairment. In nHCM, the IMPROVE-HCM trial showed promising results in improving ventilatory efficiency and patient-reported outcomes in a sub-group of more symptomatic patients, although it did not significantly improve peak VO2.[1][9] This suggests a potential benefit in a patient population with no approved targeted therapies. However, the lack of a significant effect on peak exercise capacity warrants further investigation in a larger Phase 3 trial.
In HFpEF, the IMPROVE-DiCE trial provides compelling evidence for Ninerafaxstat's ability to improve cardiac energetics and diastolic function.[12][13] This is a significant finding, as impaired myocardial energetics is considered a key pathophysiological driver of HFpEF. While the open-label design and focus on mechanistic endpoints limit direct comparisons with the large-scale outcome trials of SGLT2 inhibitors, the data strongly support further investigation of Ninerafaxstat in a larger, randomized controlled trial to evaluate its impact on clinical outcomes.
Compared to the cardiac myosin inhibitors in obstructive HCM, Ninerafaxstat's mechanism is distinct and may offer a therapeutic option for the non-obstructive form of the disease. The SGLT2 inhibitors have demonstrated robust efficacy in reducing heart failure hospitalizations in a broad population of patients with HFpEF. Ninerafaxstat's focus on improving intrinsic cardiac metabolism could potentially offer a complementary or alternative approach, particularly in patients with a significant metabolic component to their heart failure.
References
- 1. acc.org [acc.org]
- 2. hcplive.com [hcplive.com]
- 3. Cytokinetics, Incorporated - Cytokinetics Announces Positive Results From SEQUOIA-HCM, the Pivotal Phase 3 Clinical Trial of Aficamten in Patients With Obstructive Hypertrophic Cardiomyopathy [ir.cytokinetics.com]
- 4. hcplive.com [hcplive.com]
- 5. emjreviews.com [emjreviews.com]
- 6. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 7. Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive Results for Patients with Non-obstructive Hypertrophic Cardiomyopathy Treated with Ninerafaxstat in the Phase 2 IMPROVE-HCM Trial Presented During a Late-Breaking Clinical Trial Session at ACC.24 - SV Health Investors [svhealthinvestors.com]
- 9. IMPROVE-HCM: Ninerafaxstat May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]
- 10. MyoKardia Presents Results from Phase 3 EXPLORER-HCM Clinical Trial of Mavacamten for the Treatment of Obstructive Hypertrophic Cardiomyopathy - BioSpace [biospace.com]
- 11. ahajournals.org [ahajournals.org]
- 12. trial.medpath.com [trial.medpath.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Imbria Presents Positive Clinical Data from Phase 2 [globenewswire.com]
- 15. gpnotebook.com [gpnotebook.com]
- 16. Empagliflozin Outcome Trial in Patients With Chronic Heart Failure With Preserved Ejection Fraction - American College of Cardiology [acc.org]
- 17. Dapagliflozin in Heart Failure with Mildly Reduced or Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Empagliflozin Succeeds in HFpEF: EMPEROR-Preserved Top-line Results | tctmd.com [tctmd.com]
- 19. DELIVER Trial Scores a Win for Dapagliflozin in HFpEF | tctmd.com [tctmd.com]
- 20. 2minutemedicine.com [2minutemedicine.com]
- 21. Dapagliflozin Evaluation to Improve the Lives of Patients With Preserved Ejection Fraction Heart Failure - American College of Cardiology [acc.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Breakthrough results for empagliflozin confirm EMPEROR-Preserved as first and only successful trial for heart failure with preserved ejection fraction [businesswire.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. hra.nhs.uk [hra.nhs.uk]
- 26. dicardiology.com [dicardiology.com]
- 27. imbria.com [imbria.com]
- 28. dicardiology.com [dicardiology.com]
- 29. IMPROVE-DiCE: Study to Evaluate Effect of IMB-1018972 on Cardiac Energetics in T2DM & Obesity (Pt 1) With HFpEF (Pt 2) | Clinical Research Trial Listing [centerwatch.com]
- 30. Imbria Enrolls First Patient in the Phase 2 IMPROVE-DiCE Clinical Trial Evaluating Ninerafaxstat in Patients with Heart Failure with Preserved Ejection Fraction - SV Health Investors [svhealthinvestors.com]
- 31. ACC 2025: Imbria’s ninerafaxstat data shows potential for cardiometabolic HFpEF - Pharmaceutical Technology [pharmaceutical-technology.com]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Ninerafaxstat Trihydrochloride
This guide provides essential safety, logistical, and operational information for the handling and disposal of Ninerafaxstat trihydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. While Safety Data Sheets (SDS) for this compound state that it is not a hazardous substance or mixture, adherence to best practices for handling investigational compounds is crucial.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or a face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over a lab coat• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated) |
Operational Plan
A structured operational plan ensures that all aspects of handling this compound, from preparation to disposal, are conducted safely and efficiently.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[2]
-
Equipment Assembly: Assemble all necessary equipment and PPE before handling the compound.
-
Quantity Minimization: Use the smallest feasible quantity of the compound for the experiment.
-
SDS Review: Always review the Safety Data Sheet (SDS) before beginning work.[3]
Handling
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.
-
Avoid Contact: Prevent contact with skin and eyes.[2]
-
Aerosol Prevention: Handle the compound in a manner that avoids the generation of dust or aerosols.[2]
-
Cleaning: Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.
-
Decontamination: All equipment must be decontaminated after use.
Storage
-
Container: Keep the container tightly sealed in a cool, well-ventilated area.[2]
-
Sunlight and Ignition: Store away from direct sunlight and sources of ignition.[2]
-
Recommended Temperature:
Experimental Protocol: Solution Preparation
This protocol provides a step-by-step guide for the safe preparation of a solution of this compound.
-
Preparation:
-
Ensure the designated work area (e.g., fume hood) is clean and uncluttered.
-
Assemble all necessary materials: this compound, solvent (e.g., DMSO), glassware, and magnetic stirrer.
-
Don the appropriate PPE for handling liquids/solutions.
-
-
Weighing:
-
If starting from a solid, perform the weighing within the fume hood.
-
Use a disposable weigh boat to prevent contamination.
-
-
Solution Preparation:
-
Slowly add the solvent to the compound to avoid splashing.
-
If using a magnetic stirrer, ensure the stir bar is placed in the vessel before adding the compound and solvent.
-
Cap the container during mixing to prevent the release of vapors.
-
-
Post-Preparation:
-
Clearly label the prepared solution with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at the recommended temperature.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused compounds, contaminated consumables (e.g., gloves, weigh boats), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not dispose of this compound down the drain.[3]
-
-
Disposal Method:
-
For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.[3]
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
-
Container Disposal:
-
Before disposing of empty containers, ensure they are thoroughly decontaminated.
-
Obliterate or remove all labels from the empty container before disposal to prevent misuse.[3]
-
Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
